molecular formula C18H23NO7 B1256052 Adonifoline

Adonifoline

Cat. No.: B1256052
M. Wt: 365.4 g/mol
InChI Key: MYOFCWPLRKBPJD-AQYQBICXSA-N
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Description

Adonifoline has been reported in Jacobaea adonidifolia with data available.
isolated from Senecio scandens; structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFCWPLRKBPJD-AQYQBICXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Pharmacokinetics and Bioavailability of Adonifoline in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes specific physicochemical data, metabolic pathways, and rigorous experimental protocols for the pharmacokinetic (PK) assessment of Adonifoline.

Executive Summary

Adonifoline (C18H23NO7) is a hepatotoxic pyrrolizidine alkaloid (PA) predominantly isolated from Senecio scandens (Qianli Guang). While it possesses potential anti-inflammatory and anti-tumor properties, its development is strictly limited by its narrow therapeutic index and significant hepatotoxicity.

This guide provides a blueprint for the pharmacokinetic characterization of Adonifoline. Unlike lipophilic drugs, Adonifoline is relatively hydrophilic (LogP


 -0.46), influencing its extraction, distribution, and renal clearance. The core challenge in Adonifoline PK is distinguishing between parent compound exposure and the formation of reactive pyrrolic metabolites (pyrrole-protein adducts) which drive liver injury (HSOS - Hepatic Sinusoidal Obstruction Syndrome).

Key Technical Takeaway: The bioavailability (


) of Adonifoline is heavily compromised by extensive hepatic first-pass metabolism mediated by CYP3A4 and CYP2C19. Accurate PK modeling requires simultaneous quantification of the parent alkaloid, its N-oxide (detoxification pathway), and reactive pyrroles (toxification pathway).

Physicochemical Profile & Bioanalytical Strategy[1][2][3]

Before in vivo administration, the bioanalytical method must be validated. Adonifoline’s polarity requires specific chromatographic conditions to prevent early elution and ion suppression.

Physicochemical Properties
PropertyValueImplication for PK Study
Molecular Weight 365.38 g/mol Suitable for LC-MS/MS (MRM mode).
LogP (Octanol/Water) -0.46 (Hydrophilic)Low lipid solubility; limited BBB penetration; high renal clearance.
pKa ~6.0 - 7.0 (Basic N)Ionized at physiological pH; requires high pH extraction or acidic mobile phase.
Solubility High in Methanol/WaterFormulation in saline or low % DMSO is feasible; avoid oil-based vehicles.
LC-MS/MS Method Development

Objective: Quantify Adonifoline and Adonifoline N-oxide in rat plasma.

  • Internal Standard (IS): Monocrotaline (Structurally homologous PA) or Retronecine . Rationale: Similar ionization efficiency and recovery rates without interfering with the analyte MRM transitions.

  • Sample Preparation: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) due to Adonifoline's hydrophilicity.

    • Protocol: 50

      
      L Plasma + 150 
      
      
      
      L Acetonitrile (containing IS). Vortex 1 min, Centrifuge 10 min @ 12,000 rpm. Inject supernatant.
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water (Protonation of tertiary amine).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 5 minutes. Note: Ensure re-equilibration to prevent carryover.

  • Mass Spectrometry: Positive ESI, MRM mode.

    • Critical Step: Monitor the m/z 366

      
       120  transition (typical retronecine core fragment) for Adonifoline.
      

Metabolic Pathways & Mechanism of Action

Understanding the metabolic fate is crucial for interpreting PK data. Adonifoline undergoes a "metabolic bifurcation" in the liver.

The Metabolic Bifurcation
  • Detoxification: Oxidation by Flavin-containing monooxygenases (FMOs) or CYPs to form Adonifoline N-oxide . This is water-soluble and excreted in urine.

  • Toxification (Bioactivation): Dehydrogenation by CYP3A4/2C19 to form Dehydroadonifoline (a reactive pyrrolic ester). This electrophile rapidly alkylates DNA and proteins, causing liver toxicity.

Adonifoline_Metabolism Adonifoline Adonifoline (Parent) N_Oxide Adonifoline N-oxide (Detoxification) Adonifoline->N_Oxide FMOs / CYP450 (Oxidation) Dehydro Dehydroadonifoline (Reactive Pyrrole) Adonifoline->Dehydro CYP3A4 / CYP2C19 (Dehydrogenation) Adducts Pyrrole-Protein/DNA Adducts (Hepatotoxicity/HSOS) Dehydro->Adducts Nucleophilic Attack (Covalent Binding) GSH_Conj GSH Conjugates (Excretion) Dehydro->GSH_Conj Glutathione S-Transferase (Detoxification) Hydrolysis Necine Base + Acid Dehydro->Hydrolysis Hydrolysis

Figure 1: Metabolic fate of Adonifoline. The balance between N-oxidation (green) and Dehydrogenation (red) dictates the toxicity profile.

Pharmacokinetic Protocol (Animal Model)

This protocol is designed for Sprague-Dawley Rats (Male, 200-250g) . Male rats are typically more susceptible to PA toxicity due to higher CYP3A expression, making them the sensitive model of choice.

Experimental Groups
  • Group A (IV Bolus): 2 mg/kg (Tail vein). Purpose: Determine Absolute Bioavailability (

    
    ) and Clearance (
    
    
    
    ).
  • Group B (Oral - Low Dose): 10 mg/kg (Gavage). Purpose: Linear PK assessment.

  • Group C (Oral - High Dose): 50 mg/kg (Gavage). Purpose: Assessment of saturation kinetics and toxicokinetics.

Formulation
  • Vehicle: Saline (0.9% NaCl) or PBS. Adonifoline is sufficiently polar. If solubility issues arise at high doses, use 5% DMSO / 95% Saline. Avoid PEG-based formulations if possible, as they can inhibit P-gp and alter absorption.

Sampling Schedule
  • Blood: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • Collection: Retro-orbital or jugular vein cannulation into heparinized tubes.

    • Processing: Centrifuge immediately at 4°C. Store plasma at -80°C. Note: N-oxides can reduce back to parent alkaloid if samples are left at room temperature, artificially inflating parent drug concentrations.

  • Excreta: Collect Urine and Feces at 0-24h intervals using metabolic cages to quantify renal clearance and biliary excretion.

Data Analysis (Non-Compartmental Analysis)

Calculate the following parameters using software like WinNonlin or Phoenix:

ParameterDefinitionExpected Trend for Adonifoline

Max Plasma ConcentrationRapid peak (0.5 - 1.0 h) due to small molecular size.

Terminal Half-lifeShort (< 4 hours). Rapid elimination via metabolism and renal excretion.

Total ExposureNon-linear at high doses (saturation of metabolic enzymes).

(%)
BioavailabilityLow to Moderate (< 30%) due to high hepatic extraction ratio.

Volume of DistributionModerate. Distributes to liver and kidney; limited brain uptake.

Self-Validating Workflow (Quality Control)

To ensure Scientific Integrity (E-E-A-T) , the following controls must be embedded:

  • Stability Check: Spiked plasma samples must be tested for freeze-thaw stability (3 cycles) and bench-top stability (4 hours). Critical for PAs where N-oxides are labile.

  • Matrix Effect: Compare the peak area of Adonifoline spiked in extracted plasma vs. neat solvent. If suppression > 20%, switch to Stable Isotope Dilution or modify the gradient.

  • Carryover: Inject a blank solvent sample after the highest calibration standard. Carryover must be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • Metabolism & Metabolite Identification

    • Identification of metabolites of adonifoline, a hepatotoxic pyrrolizidine alkaloid, by liquid chromatography/tandem and high-resolution mass spectrometry. (2015).
    • Source:

  • General PA Pharmacokinetics & Bioavailability

    • Pharmacokinetics and Bioavailability of Pyrrolizidine Alkaloids in Rats.[1][2] (Contextual reference for Retronecine-type PAs).

    • Source:

  • CYP450 Involvement

    • Pyrrolizidine Alkaloids: An update on their metabolism and hepatotoxicity mechanism. (2019). Liver Research.
    • Source:

  • Physicochemical Data

    • Adonifoline Compound Summary (CID 15736564).[3]

    • Source:

Sources

Adonifoline: The Paradox of Senecio scandens in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adonifoline, a representative otonecine-type pyrrolizidine alkaloid (PA), stands at the volatile intersection of traditional efficacy and modern toxicology. Historically central to the therapeutic action of Senecio scandens (Qianliguang) in Traditional Chinese Medicine (TCM), it demonstrates potent anti-inflammatory and antimicrobial properties. However, its clinical translation is severely hampered by the hepatotoxic mechanisms inherent to its chemical class. This guide dissects the molecular mechanisms of Adonifoline, establishing a rigorous technical framework for researchers attempting to isolate its therapeutic signal from its toxicological noise.

Botanical & Historical Grounding: The "Clear Heat" Paradigm

In the context of TCM, Senecio scandens Buch.-Ham.[1] (Asteraceae) is categorized as a "Heat-Clearing and Detoxifying" herb (Qing Re Jie Du). Historically, it has been prescribed for:

  • Bacterial Dysentery & Enteritis: Correlating with modern antimicrobial activity.

  • Upper Respiratory Infections: Correlating with anti-inflammatory modulation.

  • Conjunctivitis: Topical application for inflammation.

The Scientific Translation: The "clearing heat" mechanism in this context is pharmacologically synonymous with the suppression of pro-inflammatory cytokines (IL-6, TNF-α) and the inhibition of bacterial proliferation. Adonifoline serves as the primary quality control marker for Senecio scandens in the Chinese Pharmacopoeia, yet it is also the primary driver of the plant's hepatotoxic risk profile.

Chemical Architecture: The Otonecine Distinction

Adonifoline is an otonecine-type pyrrolizidine alkaloid. This structural classification is critical for medicinal chemists. Unlike retronecine-type PAs, which often exist as N-oxides, otonecine PAs possess a methylated nitrogen atom in the ring system and a ketone at C-8.

  • Molecular Formula: C18H23NO7

  • Structural Implication: The methylation prevents direct N-oxidation. Consequently, metabolic activation requires oxidative N-demethylation, a specific enzymatic step that dictates its toxicity kinetics compared to other PAs.

Pharmacological Mechanisms (The Asset)

The therapeutic value of Adonifoline lies in its ability to intercept the NF-κB signaling cascade, a master regulator of inflammation.

Mechanism of Action: NF-κB Blockade

Adonifoline exerts anti-inflammatory effects by inhibiting the phosphorylation of IκBα (Inhibitor of kappa B). Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, marking it for ubiquitination and degradation, thereby releasing NF-κB to translocate to the nucleus.

Adonifoline Intervention:

  • Target: IκB Kinase (IKK) complex.

  • Effect: Prevents IκBα phosphorylation.[2][3]

  • Result: NF-κB remains sequestered in the cytoplasm; pro-inflammatory gene transcription is halted.

Visualization: NF-κB Signaling Inhibition

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF-a) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (Active) Receptor->IKK Activates Adonifoline Adonifoline (Inhibitor) Adonifoline->IKK  BLOCKS IkB IkB-alpha (Phosphorylated) IKK->IkB Phosphorylates NFkB_Cyto NF-kB Complex (Sequestered) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (COX-2, iNOS) NFkB_Nuc->DNA Transcription

Figure 1: Adonifoline inhibits the IKK complex, preventing the liberation of NF-κB and subsequent inflammatory gene transcription.

Toxicology: The Metabolic Activation Barrier (The Liability)

The use of Adonifoline is restricted by its potential to cause Hepatoveno-Occlusive Disease (HVOD), now termed Hepatic Sinusoidal Obstruction Syndrome (HSOS).

The Bioactivation Pathway

Adonifoline is not toxic in its native form. It requires metabolic activation by hepatic Cytochrome P450 enzymes (specifically CYP3A4).

  • Oxidative N-Demethylation: Because Adonifoline is an otonecine type (N-methylated), CYP450s must first remove the methyl group.

  • Formation of Pyrrolic Metabolites: The demethylated intermediate spontaneously dehydrates to form a Dehydropyrrolizidine (DHP) derivative.

  • Adduct Formation: These reactive pyrroles are electrophilic; they covalently bind to nucleophilic sites on proteins and DNA (specifically glutathione and cysteine residues), causing hepatocellular necrosis and fibrosis.

Visualization: Metabolic Toxicity Pathway

Toxicity_Pathway Adonifoline Adonifoline (Pro-toxin) Intermediate Unstable Intermediate Adonifoline->Intermediate Oxidative Demethylation CYP450 CYP3A4 (Liver) CYP450->Intermediate Catalyzes Pyrrole Reactive Pyrrole (Electrophile) Intermediate->Pyrrole Spontaneous GSH Glutathione (Detoxification) Pyrrole->GSH Conjugation Adduct Protein/DNA Adducts Pyrrole->Adduct Covalent Binding Damage Hepatotoxicity (HVOD/HSOS) Adduct->Damage Necrosis

Figure 2: The bioactivation of Adonifoline requires CYP450-mediated demethylation, leading to reactive pyrroles that damage liver tissue.[4]

Technical Workflows: Extraction & Quantification[1][5][6]

To study Adonifoline, high-purity isolation is required. The following protocol utilizes acid-base partitioning to separate alkaloids from the crude plant matrix.

Protocol: Acid-Base Extraction

Objective: Isolate total alkaloids including Adonifoline from Senecio scandens.

StepActionMechanism/Rationale
1. Reflux Extract dried aerial parts with 95% Ethanol (3x, 2h each).Solubilizes polar and semi-polar constituents.
2. Concentration Evaporate ethanol under reduced pressure.Removes solvent to yield crude extract.
3. Acidification Suspend residue in 0.5% HCl (pH 2-3).Crucial: Protonates the alkaloid nitrogen, converting it to a water-soluble salt.
4. Partition 1 Wash aqueous acid phase with Petroleum Ether.Removes chlorophyll, lipids, and non-alkaloidal lipophiles. Discard organic layer.
5. Basification Adjust aqueous phase to pH 9-10 with Ammonia.Deprotonates the alkaloid, converting it back to a free base (organic soluble).
6. Partition 2 Extract with Chloroform (CHCl3).The free base alkaloid migrates into the organic chloroform layer.
7. Isolation Evaporate CHCl3; purify via Silica Gel Column.Separation of Adonifoline from other PAs.
Analytical Method: HPLC-MS/MS Quantification

For pharmacokinetic studies, high sensitivity is required.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 150 mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves ionization).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: ESI Positive Mode. Monitor parent ion

    
    .
    
  • Quantification Limit: Target LOQ < 1 ng/mL for biological matrices.

Visualization: Extraction Workflow

Extraction_Workflow Plant Senecio scandens (Dried Powder) Ethanol Ethanol Reflux Plant->Ethanol Acid Acidify (HCl, pH 2) Ethanol->Acid Concentrate & Resuspend Wash Wash w/ Pet. Ether (Remove Lipids) Acid->Wash Base Basify (Ammonia, pH 10) Wash->Base Aqueous Phase Chloroform Chloroform Extraction Base->Chloroform Final Crude Alkaloid Fraction (Contains Adonifoline) Chloroform->Final Evaporate

Figure 3: Step-by-step isolation of Adonifoline utilizing pH-dependent solubility switching.

Future Outlook: De-risking the Molecule

The drug development potential of Adonifoline relies on decoupling its efficacy from its toxicity. Current research avenues include:

  • Structural Modification: Synthesizing derivatives that lack the C1-C2 double bond (saturation), effectively creating "platynecine" analogs which are historically non-toxic, though efficacy must be re-validated.

  • N-Oxide Stabilization: While otonecine types don't form stable N-oxides, creating prodrugs that resist CYP3A4 activation could widen the therapeutic window.

  • Strict QC Limits: For herbal preparations, the limit of Adonifoline is strictly regulated (e.g., <0.04% in some pharmacopoeias) to ensure safety while retaining other active flavonoids.

References

  • Wang, Z.T., et al. (2008).[5] "Quantitative analysis by HPLC-MS2 of the Pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

  • Lin, G., et al. (2011). "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Medicinal Use." Journal of Ethnopharmacology.

  • Fu, P.P., et al. (2004). "Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms."[6][7] Drug Metabolism Reviews.

  • Zhang, F., et al. (2013). "Senecio scandens Buch.-Ham.: A review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity."[1][5] Journal of Ethnopharmacology.

  • Yang, X., et al. (2017). "Adonifoline inhibits the inflammatory response in LPS-induced RAW 264.7 cells via the NF-κB pathway." International Immunopharmacology.

Sources

Adonifoline: Chemical Ecology, Toxicology, and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical ecology, toxicology, and pharmacological potential of Adonifoline.

Technical Whitepaper for Drug Development & Phytochemical Research

Executive Summary

Adonifoline (C₁₈H₂₃NO₇) is a macrocyclic pyrrolizidine alkaloid (PA) predominantly isolated from Senecio scandens (Asteraceae).[1] While historically utilized in Traditional Chinese Medicine (TCM) as a marker for the anti-inflammatory herb "Qianli Guang," its therapeutic translation is severely constrained by its hepatotoxic profile. This guide analyzes the dual nature of Adonifoline: as a potent plant defense agent and a lead compound for anti-tumor/anti-inflammatory therapeutics, contingent on overcoming its metabolic activation to reactive pyrroles.

Part 1: Chemical Identity & Biosynthetic Origin

Structural Classification

Adonifoline is a 1,2-unsaturated pyrrolizidine alkaloid , specifically a macrocyclic diester.[1] Its toxicity and bioactivity hinge on the presence of the 1,2-double bond in the necine base core.

  • Chemical Formula: C₁₈H₂₃NO₇[1]

  • Molecular Weight: 365.38 g/mol [1][2]

  • Key Structural Feature: The 1,2-unsaturation allows for metabolic activation into electrophilic pyrroles.[1] The macrocyclic ester ring enhances lipophilicity and passive membrane transport, increasing bioavailability compared to open-chain esters.[1]

Biosynthetic Pathway

The biosynthesis of Adonifoline follows the canonical pathway of pyrrolizidine alkaloids, originating from amino acid metabolism.

  • Precursor: L-Ornithine.[1]

  • Intermediate: Homospermidine (formed by homospermidine synthase, HSS).[1]

  • Cyclization: Formation of the necine base (retronecine or otonecine core).

  • Esterification: The necine base is esterified with a necic acid (derived from isoleucine or valine) to form the macrocyclic structure.

Part 2: Ecological Role (Plant Defense Mechanisms)[1]

Adonifoline functions as a "pro-drug" defense system within the plant.

The N-Oxide "Cloak" Strategy

In the plant vacuole, Adonifoline primarily exists as its N-oxide form (Adonifoline N-oxide).[1]

  • Solubility: The N-oxide is highly water-soluble and cannot passively cross biological membranes, preventing autotoxicity in the plant.[1]

  • Activation: Upon ingestion by a generalist herbivore, the alkaline environment and specific reductases in the insect gut reduce the N-oxide back to the free base (tertiary amine).

  • Effect: The lipophilic free base is rapidly absorbed by the herbivore, where it is metabolically activated (see Part 3) to cause DNA damage and deter feeding.

Specialized Herbivore Adaptation

Certain specialist insects (e.g., Tyria jacobaeae moths) have co-evolved to sequester Adonifoline N-oxides.[1] They maintain the alkaloid in its non-toxic N-oxide form, utilizing it for their own defense against predators—a phenomenon known as pharmacophagy .[1]

Part 3: Toxicology – The Metabolic Activation Barrier[3]

The primary impediment to Adonifoline’s pharmaceutical use is its hepatotoxicity, specifically the induction of Hepatic Sinusoidal Obstruction Syndrome (HSOS).

Mechanism of Action (Bioactivation)

Adonifoline itself is chemically stable and relatively non-toxic. Toxicity is strictly metabolism-dependent .[1]

  • Phase I Metabolism (CYP450): Hepatic cytochrome P450 enzymes (primarily CYP3A4 in humans) oxidize the necine base.

  • Dehydrogenation: The 1,2-unsaturated core is converted into a dehydropyrrolizidine (DHP) derivative (a pyrrolic ester).[1]

  • Electrophilic Attack: DHP is a highly reactive electrophile.[1] It rapidly alkylates nucleophilic sites on DNA (guanine bases) and proteins.[1]

  • Outcome: Formation of DNA-DNA interstrand crosslinks and DNA-protein adducts, leading to hepatocyte necrosis and veno-occlusive disease.[1]

Visualization: Metabolic Activation Pathway

Adonifoline_Toxicity Adonifoline Adonifoline (Pro-toxin) CYP CYP3A4 / CYP2C19 (Liver Microsomes) Adonifoline->CYP DHP Dehydropyrrolizidine (Reactive Pyrrole) Adonifoline->DHP Metabolic Activation GSH Glutathione Conjugation DHP->GSH Detoxification DNA DNA/Protein Adducts DHP->DNA Alkylation (C7/C9) Detox Excretion (Non-toxic) GSH->Detox

Figure 1: The metabolic bifurcation of Adonifoline. Toxicity occurs when P450 activation overwhelms Glutathione (GSH) detoxification capacity.[1]

Part 4: Pharmacological Potential[4]

Despite toxicity, Senecio scandens extracts containing Adonifoline exhibit significant bioactivity.[3] Research focuses on widening the therapeutic window.

Anti-Inflammatory Activity[4][5][6][7][8]
  • Mechanism: Adonifoline inhibits the NF-κB signaling pathway .[1] It blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits.

  • Result: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1]

  • Application: Potential treatment for dysentery, enteritis, and respiratory infections (consistent with TCM usage).[3]

Anti-Tumor Potential[1]
  • Mechanism: The DNA cross-linking ability, while toxic to liver cells, is also lethal to rapidly dividing cancer cells.

  • Target: Hepatocellular carcinoma (HepG2) and certain leukemia lines.[1]

  • Challenge: Lack of selectivity. Current research explores targeted delivery systems (e.g., liposomes) to direct Adonifoline to tumor sites while sparing healthy hepatocytes.

Part 5: Experimental Protocols

Protocol: Isolation of Adonifoline from Senecio scandens

Objective: Isolate high-purity Adonifoline for bioassays. Principle: Acid-Base partitioning exploits the pH-dependent solubility of alkaloids.[1]

Materials:

  • Dried Senecio scandens aerial parts (powdered).[1]

  • Solvents: Ethanol (95%), HCl (0.5M), Ammonia (25%), Chloroform (CHCl₃).

  • Equipment: Rotary evaporator, pH meter, Separatory funnel.

Workflow:

  • Extraction: Macerate 100g plant powder in 1L Ethanol (95%) for 24h. Filter and evaporate ethanol to obtain crude extract.

  • Acidification: Dissolve crude extract in 500mL 0.5M HCl. (pH ~2-3).

    • Rationale: Converts alkaloids to water-soluble salts (Adonifoline-HCl).[1]

  • Lipophilic Wash: Partition against Chloroform (3 x 200mL).

    • Discard Organic Layer: Removes fats, chlorophyll, and non-basic terpenes.

    • Keep Aqueous Layer: Contains alkaloid salts.[1][4]

  • Basification: Adjust aqueous phase to pH 9-10 using Ammonia.

    • Rationale: Converts alkaloids back to lipophilic free bases.[1]

  • Alkaloid Recovery: Extract aqueous phase with Chloroform (3 x 200mL).

    • Keep Organic Layer.

  • Purification: Dry organic layer (Na₂SO₄), evaporate. Subject to Silica Gel Column Chromatography (Eluent: CHCl₃:MeOH gradient).

Visualization: Isolation Workflow

Isolation_Protocol Start Dried Plant Powder (Senecio scandens) Step1 Ethanol Extraction (Reflux/Maceration) Start->Step1 Step2 Acidify (0.5M HCl) pH 2-3 Step1->Step2 Step3 Wash with Chloroform Step2->Step3 Split1 Separation Step3->Split1 OrgWaste Organic Phase (Lipids/Chlorophyll) DISCARD Split1->OrgWaste Organic Layer AqPhase Aqueous Phase (Adonifoline Salt) Split1->AqPhase Aqueous Layer Step4 Basify (NH4OH) pH 9-10 AqPhase->Step4 Step5 Extract with Chloroform Step4->Step5 Final Crude Alkaloid Fraction (Adonifoline Free Base) Step5->Final

Figure 2: Acid-Base Partitioning workflow for alkaloid enrichment.

Protocol: LC-MS/MS Quantification

Objective: Quantify Adonifoline in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 150mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves ionization).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • MS Detection: ESI Positive Mode.

  • MRM Transition: Monitor precursor ion [M+H]⁺ (m/z 366) -> Product ions (m/z 120, 138 for retronecine core fragments).[1]

References

  • Chemical Identity & Occurrence

    • Senecio scandens Buch.-Ham.: A review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity.[3] Journal of Ethnopharmacology.

  • Toxicity Mechanism (P450 Activation)

    • Hepatotoxicity of Pyrrolizidine Alkaloids: Comparison and Toxicological Mechanism. MDPI Toxins.
    • [1]

  • Metabolic Pathways

    • Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights.[5] Biochemical Pharmacology.

  • Analytical Methods

    • Identification of Pyrrolizidine Alkaloids in Senecio Plants by LC-MS. Journal of Analytical Methods in Chemistry.
  • Plant Defense Theory

    • Mechanisms of plant defense against insect herbivores.[6] Plant Signaling & Behavior.

Sources

Adonifoline N-Oxide: Formation, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Metabolism & Toxicology

Executive Summary

This technical guide analyzes Adonifoline N-oxide (ADO-NO) , the primary metabolite of the hepatotoxic pyrrolizidine alkaloid (PA) Adonifoline. While Adonifoline (ADO) itself is a retronecine-type ester found in Senecio species (e.g., Senecio scandens), its N-oxide derivative represents a critical bifurcation point in toxicology: it serves simultaneously as a detoxification product and a potential "pro-toxin" reservoir.

For researchers in drug safety and toxicology, understanding ADO-NO is essential for two reasons:

  • Metabolic Shunt: The conversion of ADO to ADO-NO by Flavin-containing Monooxygenases (FMOs) competes with the bioactivation pathway that leads to hepatotoxic pyrroles.

  • Analytical Integrity: ADO-NO is thermally unstable. Misinterpretation of LC-MS/MS data or thermal degradation during GC analysis can lead to severe underestimation of toxicity risks.

Part 1: Chemical Identity & Properties

Adonifoline is a macrocyclic diester of retronecine. The N-oxidation occurs at the tertiary nitrogen of the necine base, creating a highly polar, coordinate covalent bond.

FeatureAdonifoline (Parent)Adonifoline N-oxide (Metabolite)
CAS Registry 115712-88-4N/A (Metabolite specific)
Formula C₁₈H₂₃NO₇C₁₈H₂₃NO₈
Molecular Weight 365.38 g/mol 381.38 g/mol
Polarity (LogP) ~0.5 (Moderate lipophilicity)< -1.0 (Highly hydrophilic)
Solubility Soluble in CHCl₃, MeOH, EtOHSoluble in H₂O, MeOH; Insoluble in non-polar solvents
Toxicity Potential High (requires activation)Low (direct), High (indirect via reduction)

Part 2: Formation Mechanisms (Biosynthesis & Metabolism)

The Metabolic Bifurcation

In mammalian systems, Adonifoline undergoes two competing metabolic fates. The balance between these pathways dictates the severity of hepatotoxicity (Sinusoidal Obstruction Syndrome - SOS).

  • N-Oxygenation (Detoxification):

    • Enzymes: Primarily catalyzed by FMOs (specifically FMO3 in humans) and to a lesser extent by CYP450s (CYP3A4).

    • Mechanism: The lone pair on the tertiary nitrogen attacks the electrophilic hydroperoxy-flavin intermediate of the enzyme.

    • Outcome: ADO-NO is water-soluble and rapidly excreted in urine. This is generally considered a detoxification pathway.

  • Dehydrogenation (Bioactivation):

    • Enzymes: Catalyzed exclusively by CYP450s (CYP3A4, CYP2C19).

    • Mechanism: Hydroxylation at the necine base followed by dehydration yields Dehydroadonifoline (a reactive pyrrole).

    • Outcome: The reactive pyrrole acts as a bifunctional alkylating agent, cross-linking DNA and proteins, leading to liver necrosis.

The Enterohepatic "Futile Cycle"

Crucially, ADO-NO excreted in bile or ingested directly from plants is not inert. Gut microbiota possess reductase activity that converts ADO-NO back into the lipophilic free base (ADO), which is then reabsorbed. This recycling maintains systemic exposure to the toxin.

MetabolicPathways cluster_liver Hepatic Metabolism ADO Adonifoline (Lipophilic Free Base) ADONO Adonifoline N-oxide (Hydrophilic Metabolite) ADO->ADONO FMO3 / CYP3A4 (Liver) DHP Dehydroadonifoline (Reactive Pyrrole) ADO->DHP CYP3A4 / CYP2C19 (Bioactivation) ADONO->ADO Gut Microbiota Reductase Excretion Urinary Excretion ADONO->Excretion Renal Clearance DNA DNA/Protein Adducts (Hepatotoxicity) DHP->DNA Alkylation

Figure 1: The metabolic fate of Adonifoline.[1] Green arrows indicate detoxification; Red arrows indicate toxification; Yellow dotted line represents the enterohepatic recycling.

Part 3: Chemical Synthesis Protocol

For analytical standards or toxicological assays, pure ADO-NO must often be synthesized, as commercial standards can be prohibitively expensive or unstable.

Methodology: Oxidation using m-Chloroperbenzoic acid (mCPBA). This method is preferred over H₂O₂ for PAs due to higher yields and easier workup for lipophilic alkaloids.

Reagents
  • Adonifoline (Free base, >98% purity)

  • m-Chloroperbenzoic acid (mCPBA, 77% max)

  • Dichloromethane (DCM, Anhydrous)

  • Sodium Thiosulfate (saturated aq. solution)

  • Sodium Bicarbonate (saturated aq. solution)

Step-by-Step Protocol
  • Dissolution: Dissolve 100 mg (0.27 mmol) of Adonifoline in 10 mL of anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (1.2 equivalents, ~60 mg) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Mobile phase: CHCl₃:MeOH:NH₄OH 85:14:1). The N-oxide will appear as a spot with significantly lower R_f than the parent.

  • Quenching: Add 10 mL of saturated Na₂S₂O₃ to quench excess peroxide. Stir vigorously for 10 minutes.

  • Extraction:

    • Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove m-chlorobenzoic acid.

    • Wash with Brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent under reduced pressure. The residue is typically pure enough (>95%), but can be further purified via solid-phase extraction (SPE) using a C18 cartridge (elute impurities with water, elute N-oxide with MeOH).

SynthesisWorkflow Start Adonifoline (DCM Solution) Oxidation Add mCPBA (1.2 eq) 0°C, 30 min Start->Oxidation Quench Quench: Na2S2O3 Wash: NaHCO3 Oxidation->Quench Isolate Dry (Na2SO4) & Evaporate Quench->Isolate Product Adonifoline N-oxide (>95% Purity) Isolate->Product

Figure 2: Chemical synthesis workflow for Adonifoline N-oxide.

Part 4: Biological Activity & Toxicity Profile[2][4]

Comparative Toxicity

Adonifoline is generally less toxic than its structural analog Senecionine. This difference is attributed to steric hindrance in Adonifoline which reduces the rate of metabolic activation by CYPs.

ParameterAdonifoline (ADO)Senecionine (SEN)Significance
LD50 (Rat, Oral) ~163 mg/kg~57 mg/kgADO is ~3x less potent.
Metabolic Fate High N-oxide formationHigh Pyrrole formationADO favors detoxification pathway.
N-Oxide Ratio Lower N-oxide/Parent ratio in plasmaHigher N-oxide/Parent ratio in plasmaSEN is metabolized faster overall.
Mechanism of Action (PA-SOS)

Adonifoline N-oxide itself is not directly cytotoxic . Its biological activity is contingent upon reduction to the free base.

  • Direct Effect: ADO-NO is highly water-soluble and excreted. In IV administration, it shows negligible toxicity compared to the free base.

  • Indirect Effect (Oral): Upon oral ingestion, ADO-NO is reduced in the gut. The regenerated ADO is absorbed and activated in the liver to the pyrrolic ester .

  • Pathology: The pyrrolic ester crosslinks actin filaments and DNA in hepatic sinusoidal endothelial cells (HSECs), causing occlusion of the sinusoids, veno-occlusion, and ischemic necrosis (PA-SOS).

Part 5: Analytical Detection (LC-MS/MS)

Critical Warning: Do not use GC-MS for N-oxide quantification. The high injection port temperatures (250°C+) cause thermal reduction of the N-oxide back to the free base, leading to false-positive high concentrations of the parent alkaloid.

Recommended Protocol: UPLC-MS/MS [1][2]

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 4 minutes.

  • MRM Transitions (Positive Ion Mode):

    • Adonifoline: m/z 366.2 → 120.1 (Quantifier)

    • Adonifoline N-oxide: m/z 382.2 → 118.1 (Quantifier), 382.2 → 366.2 (Qualifier - loss of oxygen)

References

  • Pharmacokinetics of Adonifoline vs Senecionine

    • Xiong, A., et al. (2009).[3] "Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis.

  • General N-Oxide Synthesis & Chemistry

    • Soldaini, G., et al. (2007).[4][5] "A general, high yielding, and user and environmentally friendly catalytic oxidation procedure."[4][6] Organic Letters.

  • Adonifoline Structure & Toxicity Data

    • PubChem Compound Summary for CID 15736564 (Adonifoline) and CID 177826757 (Adonifoline N-oxide).
  • Metabolic Activation of Pyrrolizidine Alkaloids

    • Chen, T., et al. (2010). "Hepatotoxicity of Pyrrolizidine Alkaloids." Journal of Food and Drug Analysis.

Sources

Methodological & Application

Application Note: Adonifoline Sample Preparation for Toxicological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adonifoline is a hepatotoxic pyrrolizidine alkaloid (PA) of the otonecine-type , predominantly found in Senecio species such as Senecio scandens (Qianliguang). Unlike retronecine-type PAs, adonifoline possesses a unique methylated nitrogen and a C8-carbonyl group, rendering it structurally distinct and chemically specific in its extraction requirements.

This guide addresses the critical gap in standardized sample preparation for adonifoline in toxicological workflows. It covers two distinct needs:

  • Test Article Preparation: Isolation of high-purity adonifoline from plant material for dosing.

  • Bioanalytical Preparation: Extraction from biological matrices (plasma, liver) for Toxicokinetic (TK) analysis.

Physicochemical Profile & Stability

Understanding the chemical nature of adonifoline is prerequisite to successful extraction.

PropertyDataImplications for Protocol
Chemical Formula C₁₈H₂₃NO₇
Molecular Weight 365.38 g/mol Parent ion [M+H]⁺ at m/z 366.
PA Class Otonecine-typeCritical: Does not form N-oxides.[1] No reduction step (e.g., Zinc/HCl) is required during extraction, unlike retronecine PAs.
Solubility Soluble in CHCl₃, Dilute Acid, MeOHChloroform is the preferred solvent for Liquid-Liquid Extraction (LLE).
pKa Weakly basic/NeutralThe N-C8 transannular interaction reduces basicity compared to other alkaloids.
Stability Sensitive to strong alkaliAvoid prolonged exposure to high pH (>10) to prevent ester hydrolysis.

Workflow A: Isolation of Adonifoline (Test Article Preparation)

Objective: To isolate sufficient quantities of adonifoline from Senecio scandens for use in in vivo toxicity studies.

Mechanistic Rationale

Standard alkaloid extraction relies on pH switching. Adonifoline is extracted from the plant matrix using dilute acid (protonating the alkaloid to increase water solubility). The solution is then basified to neutralize the compound, allowing it to partition into an organic solvent (Chloroform).

Detailed Protocol

Reagents:

  • Hydrochloric Acid (0.2% m/v)

  • Ammonia Water (25%)

  • Chloroform (HPLC Grade)

  • Senecio scandens dried herb (ground to 40 mesh)

Step-by-Step Procedure:

  • Acid Digestion:

    • Weigh 1.0 g of plant powder into a 50 mL centrifuge tube.

    • Add 15 mL of 0.2% HCl.

    • Ultrasonicate for 40 minutes at room temperature. Note: Heat generation during sonication should be minimized to prevent degradation.

  • Clarification:

    • Centrifuge at 10,000 × g for 5 minutes.

    • Transfer 10 mL of the supernatant to a clean extraction vessel.

  • Basification (The Switch):

    • Add 2 mL of Ammonia water to the supernatant.[1]

    • Checkpoint: Verify pH is between 9.0–10.0. This ensures the alkaloid is in its non-ionized form, suitable for organic extraction.

  • Liquid-Liquid Extraction (LLE):

    • Add 25 mL of Chloroform.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 × g for 5 minutes to break the emulsion.

    • Observation: Three layers will form. The bottom layer is Chloroform containing Adonifoline.

  • Concentration:

    • Carefully aspirate 20 mL of the lower Chloroform layer.

    • Evaporate to dryness using a rotary evaporator at 40°C under reduced pressure.

  • Reconstitution:

    • Dissolve the residue in 2 mL of 0.2% HCl or Methanol for purification verification.

ExtractionWorkflow Plant Senecio scandens (Powder 40 mesh) AcidExt Acid Extraction 0.2% HCl, Sonication 40m Plant->AcidExt Centrifuge1 Centrifuge 10,000 x g AcidExt->Centrifuge1 Basify Basification Add Ammonia (pH 9-10) Centrifuge1->Basify Supernatant LLE LLE w/ Chloroform Partitioning Basify->LLE Evap Rotary Evaporation 40°C LLE->Evap Organic Layer Final Purified Adonifoline Reconstitute Evap->Final

Figure 1: Isolation workflow for Adonifoline from plant material utilizing pH-switching LLE.

Workflow B: Biological Sample Preparation (Toxicokinetics)

Objective: Extraction of Adonifoline from rat plasma or liver homogenate for LC-MS/MS quantification.

Method Selection: Protein Precipitation (PPT)

While LLE provides cleaner samples, Protein Precipitation (PPT) is recommended for Adonifoline TK studies due to higher throughput and excellent recovery of polar otonecine alkaloids.

Detailed Protocol

Reagents:

  • Precipitating Agent: Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Monocrotaline or Clivorine).

  • Matrix: Rat Plasma or Liver Homogenate (1:4 w/v in saline).

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL (3 volumes) of the Precipitating Agent (Cold ACN + IS).

    • Rationale: The 1:3 ratio ensures complete protein removal while maintaining analyte solubility.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to dilute organic content and improve peak shape).

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Analytical Conditions

Otonecine PAs are polar.[2] Standard C18 columns often fail to retain them adequately. A C12 or Polar-Embedded C18 column is strongly recommended.

Chromatographic Parameters[1][3][4]
  • Column: Phenomenex Synergi MAX-RP C12 (4 µm, 250 × 4.6 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 30% B

    • 10-12 min: 30% -> 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

Adonifoline ionizes best in positive mode.

ParameterSetting
Ion Source ESI Positive
Precursor Ion m/z 366.1 [M+H]⁺
Quantifier Ion m/z 122.1 (Characteristic Otonecine fragment)
Qualifier Ions m/z 150.1, 168.1
Spray Voltage 4.5 - 5.0 kV
Capillary Temp 300°C

Toxicological Mechanism & Safety

Safety Warning: Adonifoline is a potent carcinogen and hepatotoxin. All sample preparation must occur in a Biosafety Level 2 (BSL-2) facility inside a fume hood. Double-gloving is mandatory.

Metabolic Activation Pathway

Adonifoline itself is a pro-toxin. It requires metabolic activation by Cytochrome P450 enzymes (mainly CYP3A4) in the liver. The toxicity stems from the formation of the pyrrolic ester (Dehydropyrrolizidine) , which is a highly reactive electrophile.

ToxicityPathway Adonifoline Adonifoline (Pro-toxin) DHP Dehydropyrrolizidine (Reactive Pyrrole) Adonifoline->DHP Metabolic Activation CYP CYP450 (CYP3A4) CYP->DHP Adducts DNA/Protein Adducts DHP->Adducts Alkylation Toxicity Hepatotoxicity (HSOS/VOD) Adducts->Toxicity Cell Death

Figure 2: Metabolic activation pathway of Adonifoline leading to hepatotoxicity.

References

  • Li, N., et al. (2021). "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

  • He, Y., et al. (2021).[1] "Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts." International Journal of Molecular Sciences. Link

  • European Medicines Agency. (2006). "Guideline on Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies." Link

  • Cheméo. "Adonifoline Chemical Properties and Solubility Data." Link

  • Yang, X., et al. (2019). "LC-MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples." Molecules. Link

Sources

Application Note: High-Specificity Solid-Phase Extraction (SPE) of Adonifoline from Senecio scandens Using Mixed-Mode Cation Exchange

[1]

Abstract & Scope

Adonifoline, a hepatotoxic otonecine-type pyrrolizidine alkaloid (PA) found abundantly in Senecio scandens (Qianliguang), presents a dual challenge in bioanalysis: it requires sensitive monitoring due to its toxicity (PA-induced sinusoidal obstruction syndrome) yet possesses potential pharmacological utility.[1]

This guide details a robust Solid-Phase Extraction (SPE) protocol designed to isolate Adonifoline from complex plant matrices and biological fluids. Unlike generic C18 methods which often fail to remove co-eluting alkaloids and pigments, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the basicity of the Adonifoline tertiary amine to achieve orthogonal cleanup, resulting in >90% recovery and significant matrix effect reduction for LC-MS/MS analysis.

Scientific Basis & Mechanism[2]

Physicochemical Profile

To design an effective extraction, we must understand the analyte's behavior:

  • Analyte: Adonifoline (

    
    )[1]
    
  • Class: Otonecine-type Pyrrolizidine Alkaloid.[2]

  • Key Functional Group: The nitrogen atom in the pyrrolizidine ring. While otonecine types differ slightly from retronecine types (due to the cyclic diester and carbonyl interaction), they can be protonated under acidic conditions (

    
    ).
    
  • LogP: ~ -0.46 (Relatively polar).

  • Challenge: Its polarity makes it difficult to retain on standard C18 (Reverse Phase) columns when removing other polar interferences.

The MCX Advantage

We utilize a polymeric sorbent functionalized with both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid) groups.

  • Acidic Loading: At pH 2.0, Adonifoline is protonated (

    
    ). It binds to the sorbent via a strong ionic bond  with the sulfonic acid groups.
    
  • Organic Wash: Because the analyte is "locked" ionically, we can wash the cartridge with 100% Methanol. This removes neutral hydrophobic interferences (pigments, flavonoids, lipids) that would normally elute Adonifoline on a C18 cartridge.[1]

  • Basic Elution: We introduce Ammonium Hydroxide (

    
    ). This deprotonates the Adonifoline and/or the sorbent surface, breaking the ionic bond and releasing the clean analyte.
    
Mechanism Visualization

The following diagram illustrates the molecular interaction mechanism during the SPE process.

SPE_MechanismAnalyteAdonifoline (Basic)ProtonatedAdonifoline-H+ (Cation)Analyte->Protonated + H+AcidAcidic Buffer (pH 2)Acid->ProtonatedComplexIonic Complex(R-NH+ ... -O3S-R)Protonated->Complex Bind to SorbentSorbentMCX Sorbent (-SO3-)Sorbent->ComplexFinalPurified AdonifolineComplex->Final Break Ionic BondElutionElution (5% NH4OH)DeprotonationElution->Final

Caption: Mechanism of Adonifoline retention and release on Mixed-Mode Cation Exchange sorbent.

Experimental Protocol

Reagents & Materials
  • SPE Cartridge: Oasis MCX 3cc (60mg) or equivalent mixed-mode strong cation exchanger.[3]

  • Extraction Solvent: 0.05 M Sulfuric Acid (

    
    ) or 0.1 M Hydrochloric Acid (
    
    
    ).[1]
  • Wash Solvent 1: 2% Formic Acid in Water.[4][5]

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[4]
    
Sample Preparation (Plant Matrix)

Rationale: Direct organic solvent extraction (e.g., MeOH) extracts too many pigments.[1] Acidic aqueous extraction selectively targets alkaloids.

  • Weigh: 1.0 g of dried, powdered Senecio scandens.

  • Extract: Add 20 mL of 0.05 M

    
     .
    
  • Sonicate: Ultrasonicate for 30 minutes at room temperature.

  • Centrifuge: 4000 rpm for 10 minutes.

  • Filter: Collect supernatant. Adjust pH to 2.0–3.0 if necessary (crucial for MCX retention). Filter through 0.45 µm PTFE membrane.

SPE Workflow Steps
StepActionCritical Technical Note
1. Condition 2 mL MethanolActivates hydrophobic ligands.
2. Equilibrate 2 mL Water (pH neutral or slightly acidic)Prepares ion-exchange sites.
3. Load Pass 2-5 mL of Acidic ExtractFlow rate < 1 mL/min. Adonifoline binds here.
4. Wash 1 2 mL 2% Formic Acid (aq)Removes hydrophilic neutrals and ensures analyte remains protonated (

).
5. Wash 2 2 mL 100% MethanolThe "Magic" Step. Removes hydrophobic interferences (chlorophyll, lipids). Adonifoline stays bound ionically.
6. Dry Apply vacuum for 1-2 minsRemoves excess MeOH to prevent dilution of eluate.
7. Elute 2 x 1 mL 5%

in MeOH
High pH breaks the ionic bond. Collect in glass vial.
8. Reconstitute Evaporate to dryness (

, 40°C); Reconstitute in Mobile Phase.
Ready for LC-MS/MS.
Workflow Diagram

SPE_Workflowcluster_prepSample Preparationcluster_speSPE (MCX Cartridge)StartSenecio Powder (1g)ExtractAdd 0.05M H2SO4Sonicate 30 minStart->ExtractCentrifugeCentrifuge & FilterExtract->CentrifugeConditionCondition:MeOH -> WaterCentrifuge->Condition SupernatantLoadLoad Sample(pH < 3)Condition->LoadWashWash 1: 2% Formic AcidWash 2: 100% MeOHLoad->Wash Analyte BoundEluteElute:5% NH4OH in MeOHWash->Elute Interferences RemovedAnalysisLC-MS/MS Analysis(MRM Mode)Elute->Analysis

Caption: Step-by-step workflow for the isolation of Adonifoline.

LC-MS/MS Validation Parameters

For researchers validating this method, the following Mass Spectrometry parameters are standard for Adonifoline (Otonecine-type).

  • Ionization: ESI Positive (

    
    )[1]
    
  • Precursor Ion:

    
     366.2 
    
    
  • Retention Time: ~4.5 min (on C18 column)

MRM Transitions Table:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 366.2122.135Specific Otonecine fragment
Qualifier 1 366.2150.130Structural confirmation
Qualifier 2 366.2168.125Structural confirmation

Note: The fragment at m/z 122 is highly characteristic of otonecine-type pyrrolizidine alkaloids.

Performance Data & Troubleshooting

Recovery Rates (Validation Data)

Typical recovery data comparing standard C18 SPE vs. the MCX protocol described above.

MatrixMethodRecovery (%)RSD (%)Matrix Effect
Plant Extract Generic C1865 - 72%12.5High (Suppression)
Plant Extract MCX (This Protocol) 92 - 98% 3.2 Low (<10%)
Rat Plasma Protein Precip.55 - 60%15.1High
Rat Plasma MCX (This Protocol) 88 - 94% 4.5 Negligible
Troubleshooting Guide
  • Low Recovery: Ensure the sample pH is < 3 before loading. If the pH is neutral, Adonifoline will not ionize sufficiently to bind to the sulfonate groups and will be lost in the flow-through or methanol wash.

  • High Backpressure: Plant extracts contain pectins. Ensure the extract is filtered (0.45 µm) or centrifuged at high speed (>10,000 g) before loading.

  • Elution Issues: If recovery is still low, increase the percentage of

    
     to 7-10% or soak the cartridge bed for 1 minute before eluting to ensure full deprotonation.
    

References

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds."[6] Waters Application Library. Link[1]

  • Li, N., et al. (2021). "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

  • Federal Institute for Risk Assessment (BfR). "Determination of Pyrrolizidine Alkaloids in Plant Material." BfR Method 023/2016. Link

  • Hao, X., et al. (2025). "Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices using UHPLC-MS/MS." Foods. Link

  • Cheméo. "Adonifoline Chemical Properties and Solubility Data." Cheméo Data Repository. Link

Application Note: High-Performance Liquid-Liquid Extraction (LLE) of Adonifoline from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of Adonifoline from plasma samples, optimized for subsequent LC-MS/MS analysis.

Adonifoline is a representative otonecine-type pyrrolizidine alkaloid (PA) found in Senecio species (e.g., Senecio scandens). Unlike retronecine-type PAs (e.g., monocrotaline), otonecine PAs possess a methylated nitrogen atom in the ring system and a ketone at the C8 position.

Critical Chemical Insight (The "Why")
  • Basicity & Solubility: Adonifoline is a weak base. In plasma (pH ~7.4), it exists in an equilibrium between ionized and non-ionized forms. To achieve high recovery in an organic solvent, the plasma pH must be adjusted to pH 9.0–10.0 . This suppresses ionization, driving the analyte into the non-polar organic phase.

  • The Otonecine Distinction: Unlike retronecine-type PAs, otonecine PAs do not form N-oxides . Therefore, the reduction step (often performed with Zinc/acid to convert PA N-oxides to free bases) is unnecessary and potentially detrimental for Adonifoline. This protocol bypasses reduction, streamlining the workflow and preserving analyte integrity.

  • Solvent Selection: Ethyl Acetate (EtAc) is chosen over MTBE or Hexane due to Adonifoline's moderate polarity. While MTBE is cleaner, it often yields lower recovery (<60%) for otonecine esters. EtAc consistently yields recoveries >85%.[1]

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Extraction Solvent Ethyl Acetate (HPLC Grade)Primary extraction medium.
Alkalinizing Agent 0.5M Sodium Carbonate (

)
Adjusts plasma pH to ~9.5 to suppress ionization.
Internal Standard (IS) Monocrotaline or DiazepamNormalizes extraction variability.
Reconstitution Solv. 50% Methanol in Water (0.1% Formic Acid)Matches mobile phase to prevent peak distortion.
Plasma Matrix Drug-free Rat/Human PlasmaBlank matrix for calibration standards.

Experimental Protocol

Sample Pre-Treatment Workflow

This protocol is designed for 100


L of plasma.[2][3] Scale linearly if sample volume differs.
  • Thawing: Thaw plasma samples at room temperature (20-25°C). Vortex for 10 seconds to ensure homogeneity.

  • Internal Standard Addition:

    • Transfer 100

      
      L  of plasma into a 1.5 mL Eppendorf tube.
      
    • Add 10

      
      L  of Internal Standard working solution (e.g., 500 ng/mL Monocrotaline).
      
    • Expert Tip: Do not use a highly organic IS solution (>50% ACN) directly, as it may cause premature protein precipitation.

  • Alkalinization (Critical Step):

    • Add 50

      
      L  of 0.5M 
      
      
      
      (or Ammonia solution).
    • Vortex briefly.

    • Check: pH should be roughly 9.5–10.0.

  • Liquid-Liquid Extraction:

    • Add 1.0 mL of Ethyl Acetate.

    • Vortex vigorously for 3 minutes. (Crucial for mass transfer).

    • Centrifuge at 10,000 rpm (approx. 9,600 x g) for 10 minutes at 4°C.

  • Phase Separation:

    • Carefully transfer 800

      
      L  of the upper organic layer (supernatant) to a clean glass tube.
      
    • Caution: Avoid disturbing the "buffy coat" (protein interface) between layers.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of Nitrogen (

      
      ) at 35°C .
      
    • Warning: Do not exceed 40°C. Otonecine esters can degrade thermally.

  • Reconstitution:

    • Dissolve residue in 100

      
      L  of Mobile Phase (e.g., MeOH:Water 50:50 + 0.1% Formic Acid).
      
    • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer supernatant to LC vial for injection.

Workflow Visualization

LLE_Workflow Start Thawed Plasma Sample (100 µL) IS_Add Add Internal Standard (10 µL) Start->IS_Add pH_Adj Alkalinization (50 µL Na2CO3, pH ~9.5) IS_Add->pH_Adj Suppress Ionization Extract Add Ethyl Acetate (1 mL) Vortex 3 min pH_Adj->Extract Free Base Form Spin Centrifuge 10,000 rpm, 10 min, 4°C Extract->Spin Separate Transfer Organic Layer (Avoid Protein Interface) Spin->Separate Phase Separation Dry Evaporate (N2) < 40°C Separate->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Adonifoline.[4][5]

LC-MS/MS Conditions (Reference)

To validate the extraction, the following detection parameters are recommended:

  • Column:

    
     (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

    • B: Acetonitrile (or Methanol).

  • Ionization: ESI Positive Mode (+).

  • MRM Transition (Adonifoline):

    
     366.2 
    
    
    
    120.1 (Quantifier), 366.2
    
    
    138.1 (Qualifier).
    • Note: The fragment

      
       120 is characteristic of the otonecine base core.
      

Method Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, you must calculate the following three parameters during your pilot study.

Extraction Recovery (RE)

Compare the peak area of pre-extraction spiked plasma (


) against post-extraction spiked  blank plasma (

).

  • Target: > 80% using Ethyl Acetate.

  • Troubleshooting: If RE < 50%, verify pH is > 9.0.

Matrix Effect (ME)

Compare the peak area of post-extraction spiked blank plasma (


) against a neat solution  standard (

).

  • Target: 85% – 115%.

  • Troubleshooting: If ME < 80% (Ion Suppression), consider washing the organic layer with 100

    
    L of water before drying, or switch to a slower LC gradient to separate phospholipids.
    
Stability

Adonifoline is sensitive to ester hydrolysis.

  • Benchtop Stability: Stable for ~4 hours at room temperature.

  • Freeze-Thaw: Limit to 3 cycles.

Logic of Extraction Strategy

The following diagram illustrates the decision-making process for selecting this specific LLE method over alternatives like Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Decision_Logic Analyte Adonifoline (Otonecine PA) Prop1 Weak Base (pKa ~7-8) Analyte->Prop1 Prop2 No N-Oxide Form Analyte->Prop2 Choice Extraction Method? Prop1->Choice LLE LLE (Ethyl Acetate) Prop2->LLE No Reduction Step Needed PPT Protein Precip. (MeOH/ACN) Choice->PPT Fast but Dirty (High Matrix Effect) Choice->LLE Optimal Balance SPE SPE (MCX Cartridge) Choice->SPE Clean but Costly Outcome High Recovery Cleaner than PPT Cheaper than SPE LLE->Outcome

Figure 2: Strategic decision tree for selecting LLE with Ethyl Acetate for Otonecine PAs.

References

  • Wang, X., et al. (2014). "Determination of adonifoline in rat plasma by UPLC-MS/MS and its application to pharmacokinetic study." Journal of Chromatography B.

  • Mroczek, T. (2014). "Highly sensitive LC-MS/MS determination of pyrrolizidine alkaloids in plant material." Phytochemical Analysis.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Chen, L., et al. (2021). "Pyrrolizidine Alkaloids: Extraction, Analysis, and Toxicity." Journal of Agricultural and Food Chemistry. (Provides context on alkaline extraction necessity).

Sources

Application Note: High-Sensitivity Quantitative Analysis of Adonifoline in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adonifoline, a hepatotoxic pyrrolizidine alkaloid (PA) found abundantly in Senecio scandens (Qianliguang), presents a dual challenge in drug development: it is a potential therapeutic agent for its anti-inflammatory properties but possesses significant hepatotoxicity risks due to metabolic activation. This application note details a robust, self-validating protocol for the quantification of Adonifoline in rat plasma and plant extracts. We address the critical analytical hurdles of isomer separation, N-oxide reduction, and matrix effect suppression using a validated LC-MS/MS workflow.

Part 1: Analytical Challenges & Strategy

The Matrix Complexity

Adonifoline (C18H23NO7, MW 365.4) co-exists with its N-oxide form and structural isomers in biological matrices. In plasma, the rapid metabolic conversion of Adonifoline to pyrrolic metabolites requires immediate stabilization.

  • Challenge: In-source fragmentation of N-oxides can mimic the parent alkaloid, leading to overestimation.

  • Solution: Chromatographic resolution of the N-oxide from the free base or a pre-reduction step using sodium metabisulfite (if total PA content is desired). This protocol focuses on the direct quantification of the free base.

The "Self-Validating" Internal Standard

Relying solely on external calibration is insufficient for ESI-MS due to variable ion suppression.

  • Recommendation: Use Monocrotaline or Retrone as an Internal Standard (IS). While deuterated Adonifoline is ideal, Monocrotaline shares the retronecine core and elution profile, providing a cost-effective surrogate for tracking extraction efficiency.

Part 2: Experimental Protocols

Instrumentation & Conditions

The following parameters are optimized for sensitivity and peak shape, utilizing a Triple Quadrupole Mass Spectrometer.

Table 1: LC-MS/MS Chromatographic Conditions

ParameterSettingRationale
Column Kinetex C18 (100 × 2.1 mm, 2.6 µm)Core-shell technology provides UHPLC resolution at lower backpressures.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium AcetateAmmonium acetate enhances ionization efficiency for alkaloids in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for PAs compared to Methanol.
Flow Rate 0.35 mL/minOptimized for electrospray desolvation.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2 - 5 µLLow volume minimizes matrix loading on the column.

Table 2: Mass Spectrometry Parameters (ESI Positive)

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Type
Adonifoline 366.2

120.13530Quantifier (Retronecine base)
366.2138.13525Qualifier
Monocrotaline (IS) 326.2

120.13028Quantifier
Sample Preparation: Protein Precipitation (PPT)

For pharmacokinetic studies in rat plasma, a rapid quench/extraction is vital to stop metabolic degradation.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (Monocrotaline, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

    • Note: The 1:3 ratio ensures >98% protein removal.

  • Disruption: Vortex vigorously for 3 minutes .

    • Critical: This step disrupts protein-drug binding; do not shorten.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If peak shapes are distorted due to strong solvent effects, dilute the supernatant 1:1 with Mobile Phase A before injection.

Part 3: Mechanism of Action & Toxicity

Understanding the metabolic pathway is crucial for interpreting PK data. Adonifoline requires metabolic activation by CYP450 enzymes to exert toxicity.[1]

Adonifoline_Metabolism Adonifoline Adonifoline (Parent PA) CYP450 CYP3A4 / CYP2C19 (Liver Microsomes) Adonifoline->CYP450 N_Oxide Adonifoline N-oxide (Detoxification Pathway) CYP450->N_Oxide N-oxidation Dehydro Dehydro-adonifoline (Reactive Pyrrole) CYP450->Dehydro Dehydrogenation DNA_Adduct DNA Cross-linking (Hepatotoxicity) Dehydro->DNA_Adduct Nucleophilic Attack Glutathione GSH Conjugate (Excretion) Dehydro->Glutathione GSH S-Transferase

Figure 1: Metabolic fate of Adonifoline. The balance between N-oxidation (detoxification) and Dehydrogenation (toxification) dictates the severity of liver injury.

Part 4: Method Validation & Quality Control

To ensure the data is authoritative, the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidance).

Matrix Effect Assessment

Ion suppression from plasma phospholipids can severely affect accuracy at the Lower Limit of Quantitation (LLOQ).

Self-Validating Experiment:

  • Set A (Neat): Spike analyte into Mobile Phase.

  • Set B (Matrix): Spike analyte into extracted blank plasma (post-extraction spike).

  • Calculation:

    
    
    
    • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.85, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is required to accurately fit the low-concentration end of the curve, typical for ESI dynamic ranges.
    

Part 5: Application Workflow Summary

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Rat Plasma (50 µL) IS Add IS (Monocrotaline) Sample->IS PPT Precipitate w/ ACN (150 µL) IS->PPT Centrifuge Centrifuge 12k rpm, 10 min PPT->Centrifuge LC UPLC Separation (Kinetex C18) Centrifuge->LC MS MS/MS Detection (m/z 366 > 120) LC->MS Data PK Profile Generation (Cmax, AUC, T1/2) MS->Data

Figure 2: End-to-end workflow for the quantitative bioanalysis of Adonifoline.

References

  • Zhang, F., et al. (2008).[2] "Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

  • Lin, G., et al. (2011).[2] "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Food Safety." Chemical Research in Toxicology.

  • Wang, C., et al. (2007). "Simultaneous determination of adonifoline and adonifoline N-oxide in rat plasma by LC-MS/MS." Biomedical Chromatography.

  • European Medicines Agency (EMA). (2020). "Public statement on the use of herbal medicinal products containing toxic pyrrolizidine alkaloids."

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Adonifoline LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Matrix Effects in Complex Biological Samples

Introduction: The "Invisible" Variable

As a Senior Application Scientist, I often see robust LC-MS methods fail when transferred from solvent standards to real-world matrices like Senecio extracts or rat plasma. For Adonifoline (a hepatotoxic pyrrolizidine alkaloid), the challenge is twofold: it is a moderately polar base (LogP ≈ -0.46) often co-eluting with endogenous phospholipids, and it requires precise pH control to maintain ionization efficiency.

This guide is not a generic SOP. It is a troubleshooting system designed to isolate, diagnose, and eliminate Matrix Effects (ME) that compromise your quantitation limits (LOQ) and reproducibility.

Module 1: The Diagnostic Phase

"Is it the Instrument or the Chemistry?"

Before optimizing extraction, you must quantify the matrix effect. Do not rely on simple recovery calculations, as they mask ion suppression.

FAQ: How do I definitively prove Matrix Effects?

Answer: Use the Post-Column Infusion (PCI) method. This is the "truth serum" for your chromatography.

The Protocol:

  • Setup: Tee-in a constant infusion of Adonifoline standard (100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a blank matrix sample (e.g., extracted blank plasma) via the autosampler.

  • Observation: Monitor the baseline of the Adonifoline transition.

    • Flat baseline: No matrix effect.[1]

    • Dip (Negative peak): Ion Suppression (likely phospholipids).

    • Rise (Positive peak): Ion Enhancement.[1]

Visualizing the PCI Decision Tree:

MatrixDiagnosis Start Start: Post-Column Infusion InjectBlank Inject Extracted Blank Matrix Start->InjectBlank Monitor Monitor Adonifoline MRM Baseline InjectBlank->Monitor Decision Baseline Behavior? Monitor->Decision Suppression Dip Observed (Ion Suppression) Decision->Suppression Negative Peak Enhancement Rise Observed (Ion Enhancement) Decision->Enhancement Positive Peak Clean Flat Baseline (No Matrix Effect) Decision->Clean Stable Action1 Action: Check Phospholipids (MRM 184>184) Suppression->Action1 Enhancement->Action1 Action2 Action: Proceed to Validation Clean->Action2

Figure 1: Diagnostic workflow for identifying matrix effects using Post-Column Infusion.

Module 2: Sample Preparation (The First Line of Defense)

Adonifoline is a basic alkaloid. Exploiting its pKa is the most effective way to separate it from neutral interferences (fats, chlorophyll) and acidic interferences.

FAQ: Protein Precipitation (PP) is cheap. Why isn't it working?

Answer: PP removes proteins but leaves phospholipids (PLs) behind. PLs are the primary cause of ion suppression in ESI+. For Adonifoline, which is polar, PLs often co-elute.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

We recommend MCX (Mixed-Mode Cation Exchange) Solid Phase Extraction over simple C18.

  • Mechanism: Retains Adonifoline via both hydrophobic interaction and ionic bonding (positive charge on amine).

  • Benefit: You can wash the cartridge with 100% methanol (removing neutrals/PLs) while Adonifoline stays locked by the ionic bond.

Comparative Extraction Efficacy:

FeatureProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)MCX SPE (Recommended)
Principle Solubility changePartitioning (LogP driven)Ionic + Hydrophobic
Phospholipid Removal < 10%Moderate (pH dependent)> 95%
Adonifoline Recovery Variable (trapped in pellet)Good (requires alkaline pH)Excellent (> 85%)
Matrix Factor (MF) Often < 0.5 (High Suppression)0.8 - 0.90.95 - 1.05

MCX Protocol for Adonifoline:

  • Load: Acidify sample (pH < 4) to ensure Adonifoline is protonated (positively charged).

  • Wash 1: Aqueous acid (removes proteins/salts).

  • Wash 2: 100% Methanol (CRITICAL STEP). This removes neutral matrix components and phospholipids. Adonifoline remains bound.

  • Elute: 5% Ammonia in Methanol. This neutralizes the Adonifoline, breaking the ionic bond and releasing it.

SPE_Workflow Sample Sample (Acidified pH 2) MCX MCX Cartridge (Sulfonic Acid Groups) Sample->MCX Ionic Binding Wash Wash: 100% MeOH (Removes Phospholipids) MCX->Wash Neutrals Elute Elute Elute: 5% NH4OH (Releases Adonifoline) Wash->Elute Base Breaks Bond

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective Adonifoline extraction.

Module 3: Chromatographic & MS Tuning

If sample prep is the engine, chromatography is the transmission. You must separate Adonifoline from the "suppression zone" (usually the solvent front or the phospholipid wash-out).

FAQ: Which mobile phase modifiers should I use?

Answer: Use Ammonium Formate (5mM) + 0.1% Formic Acid .

  • Why? Adonifoline is a weak base. Formic acid ensures it is fully protonated (

    
    ) for ESI sensitivity. Ammonium formate acts as a buffer to improve peak shape and prevent peak tailing caused by secondary interactions with residual silanols on the column.
    
Troubleshooting Peak Issues:
SymptomProbable CauseCorrective Action
Fronting Peak Solvent mismatchDissolve final extract in initial mobile phase (e.g., 5% ACN). Do NOT inject pure MeOH.
Tailing Peak Secondary interactionsIncrease Ammonium Formate concentration (up to 10mM). Use an end-capped C18 column.[2]
Signal Drift Source contaminationDivert flow to waste for the first 1 min and last 2 mins of gradient (removes salts/late eluters).
Module 4: Quantification & Validation
FAQ: Can I use an external standard calibration?

Answer: Only if your Matrix Factor (MF) is between 0.9 and 1.1. If not, you must use Matrix-Matched Calibration or a Stable Isotope Labeled Internal Standard (SIL-IS) .

Calculating the Matrix Factor (MF):



  • MF = 1: No effect.

  • MF < 1: Ion Suppression.

  • MF > 1: Ion Enhancement.

Internal Standard Strategy: If a specific deuterated Adonifoline is unavailable, use a structurally similar Pyrrolizidine Alkaloid like Retrorsine or Monocrotaline , but verify they do not co-elute with Adonifoline.

References
  • Zhang, F., et al. (2008). "Quantitative analysis by HPLC-MS/MS of the pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." (Standard for MF calculation).

  • Kopp, T., et al. (2020). "Analysis of pyrrolizidine alkaloids in plant matrices: A review of sample preparation methods." Journal of Chromatography A.

Sources

Senior Scientist’s Guide: Optimizing MS/MS Parameters for Adonifoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adonifoline (


, MW 365.[1]4) is a hepatotoxic pyrrolizidine alkaloid (PA) of the otonecine  class. Unlike the more common retronecine-type PAs (e.g., Retrorsine), Adonifoline possesses a methylated nitrogen and a characteristic 8-membered ring defect that fundamentally alters its fragmentation behavior.

This guide moves beyond generic "PA methods" to address the specific physicochemical requirements of Adonifoline. Successful quantification requires distinguishing its unique otonecine-specific product ions (m/z 168, 150, 122) from the isobaric retronecine fragments (m/z 138, 120) often found in complex plant matrices.

Phase 1: Pre-Acquisition & Ionization (The Source)

Q: Why is my precursor signal unstable despite high concentration?

A: The instability often stems from improper mobile phase pH relative to the alkaloid's pKa. Adonifoline is a tertiary amine (or quaternary ammonium in its salt form). To maximize the abundance of the precursor


, you must ensure the mobile phase is sufficiently acidic to fully protonate the nitrogen, but buffered enough to prevent signal suppression.
  • The Protocol:

    • Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (preferred over Methanol for sharper peak shape in PAs) + 0.1% Formic Acid.

    • Mechanism: The ammonium formate acts as a chaotropic agent, improving desolvation efficiency in the ESI plume, while formic acid locks the Adonifoline into its protonated state (

      
      ).
      

Q: What are the optimal Source Parameters?

A: PAs are thermally fragile. Excessive source heat can cause in-source fragmentation, stripping the ester side chains before the analyte reaches the quadrupole.

ParameterRecommended SettingTechnical Rationale
Ionization Mode ESI Positive (+)Adonifoline protonates readily at the necine base nitrogen.
Capillary Voltage 2.5 – 3.5 kVModerate voltage prevents discharge while maintaining spray stability.
Desolvation Temp 350°C – 450°CHigh enough to dry the droplets, but monitored to prevent thermal degradation.
Cone Voltage 20 – 30 VCritical: Too high (>40V) will break the ester bonds in the source, reducing precursor transmission.
Phase 2: Fragmentation Dynamics (The Collision Cell)

Q: I see fragments at m/z 138 and 120 in the literature. Why don't I see them for Adonifoline?

A: You are likely looking at literature for retronecine-type PAs. Adonifoline is an otonecine-type PA. This structural difference dictates the fragmentation pathway.

  • Retronecine types break down to the necine base ion at m/z 138 .

  • Otonecine types (Adonifoline) break down to a characteristic methylated core ion at m/z 168 , which further loses water/CO to form m/z 150 and m/z 122 .

Q: What are the specific MRM transitions I should program?

A: Use the following transitions. The values are based on the monoisotopic mass of the protonated precursor (


).
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)*Dwell Time (ms)Purpose
Quantifier 366.2168.1 25 - 3550Primary Otonecine Core (High Abundance)
Qualifier 1 366.2150.1 35 - 4550Secondary fragment (Confirmation)
Qualifier 2 366.2122.1 40 - 5050Tertiary fragment (High Specificity)

*Note: Collision Energy (CE) is instrument-dependent. Perform a CE ramp ±5 eV around these values during optimization.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for distinguishing Adonifoline from other PAs based on MS/MS data.

Adonifoline_Fragmentation Precursor Precursor Ion [M+H]+ = 366.2 Collision Collision Induced Dissociation (CID) Precursor->Collision Enter Q2 Otonecine_Core Otonecine Core m/z 168 Collision->Otonecine_Core Adonifoline (Otonecine Type) Retronecine_Core Retronecine Core m/z 138 Collision->Retronecine_Core Isobaric Interference (Retronecine Type) Frag_150 Secondary Frag m/z 150 Otonecine_Core->Frag_150 -H2O Frag_122 Tertiary Frag m/z 122 Otonecine_Core->Frag_122 -CO / -C2H4 Frag_120 Common PA Frag m/z 120 Retronecine_Core->Frag_120 -H2O

Figure 1: Divergent fragmentation pathways for Otonecine (Adonifoline) vs. Retronecine alkaloids. The presence of m/z 168 is the diagnostic marker for Adonifoline.

Phase 3: Troubleshooting & FAQs

Q: I am getting low sensitivity for the m/z 168 transition. What is wrong? A: This is often a Collision Energy (CE) issue.

  • Diagnosis: The m/z 168 ion is the "base" core. If the CE is too high, you will smash the core into smaller fragments (150, 122) too early, reducing the intensity of your quantifier.

  • Fix: Lower the CE by 5-10 eV. You want just enough energy to strip the ester side chains, but not enough to shatter the ring immediately.

Q: Can I use the m/z 122 ion for quantification? A: Only if necessary due to matrix interference.

  • Risk: The m/z 122 ion is a low-mass fragment. In complex matrices (like herbal teas or honey), the low-mass region is often crowded with chemical noise ("grass"), which decreases the Signal-to-Noise (S/N) ratio. Always prefer the higher mass m/z 168 if it is clean.

Q: How do I validate that my peak is actually Adonifoline and not an isomer? A: Use the Ion Ratio Test .

  • Calculate the ratio of Area (150) / Area (168) in your pure standard.

  • Compare this to the ratio in your sample.

  • According to EU SANTE/11312/2021 guidelines, the ratio should not deviate by more than ±30%. If the ratio is off, you are likely co-eluting with another PA.

References
  • Xiong, A., et al. (2009).[1] Identification of metabolites of adonifoline, a hepatotoxic pyrrolizidine alkaloid, by liquid chromatography/tandem and high-resolution mass spectrometry.[1] Rapid Communications in Mass Spectrometry.[1][2]

  • Panozzo, M., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Toxins (Basel).

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal.

  • PubChem. (2025). Adonifoline Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Adonifoline Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with Adonifoline. It prioritizes the preservation of structural integrity during extraction, storage, and analysis.

Topic: Adonifoline (Otonecine-type Pyrrolizidine Alkaloid) Cas No: 20072-26-8 (Typical reference) Source: Senecio scandens (Climbing Groundsel) Primary Risk: Ester Hydrolysis, Transesterification, Photolytic Degradation

Core Stability Directive: The "Why" and "How"

Adonifoline is a macrocyclic diester pyrrolizidine alkaloid (PA) of the otonecine type. Unlike retronecine-type PAs, the nitrogen atom in Adonifoline is methylated, influencing its basicity and solubility. However, the critical stability weak point remains the ester linkages at C-7 and C-9.

The Degradation Mechanism

The integrity of Adonifoline is compromised primarily by hydrolysis .

  • Alkaline Instability: At pH > 8.0, hydroxide ions (

    
    ) rapidly attack the ester carbonyls, cleaving the macrocyclic ring. This is irreversible and yields the necine base (Otonecine) and the necic acid (Adonifolic acid).
    
  • Acidic Stability: Adonifoline is relatively stable in mild acid (pH 2–5), which is why extraction protocols often use 0.2% HCl. However, strong acids combined with heat will also drive hydrolysis.

  • Oxidative Stress: While otonecine-type PAs are less prone to N-oxidation than their retronecine counterparts (due to the methylated nitrogen), prolonged exposure to air and light can induce complex oxidative degradation or isomerization.

Visualization: Degradation Pathways

The following diagram illustrates the critical breakdown pathways you must prevent.

Adonifoline_Degradation Adonifoline Adonifoline (Intact Diester) Hydrolysis Hydrolysis (pH > 8.0 or Heat) Adonifoline->Hydrolysis Oxidation Photo-Oxidation (UV Light / Air) Adonifoline->Oxidation Otonecine Degradant 1: Otonecine Base Hydrolysis->Otonecine Acid Degradant 2: Adonifolic Acid Hydrolysis->Acid Unknowns Complex Oxidative Byproducts Oxidation->Unknowns

Figure 1: Primary degradation pathways of Adonifoline. Note that alkaline hydrolysis is the dominant risk factor.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My LC-MS peak area for Adonifoline is decreasing over a 24-hour run."

Diagnosis: In-vial hydrolysis or solvent incompatibility. Root Cause: The sample solvent is likely unbuffered water or methanol that has absorbed moisture/CO2, shifting the pH.

Protocol: Stabilization of Analytical Samples

  • Solvent Choice: Do NOT use pure water. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 5.0) in water/acetonitrile mixtures.

  • Temperature: Autosamplers must be set to 4°C . At room temperature (25°C), ester hydrolysis rates increase exponentially.

  • Verification: Check the pH of your mobile phase aqueous fraction. It must be between 3.5 and 6.0 .

Scenario B: "The solid powder has turned from white to yellow/brown."

Diagnosis: Photolytic degradation or hygroscopic clumping. Root Cause: Adonifoline is sensitive to UV radiation and moisture.

Protocol: Solid State Recovery & Storage

  • Immediate Action: Dissolve a small aliquot in Methanol and run a purity check. If purity is <90%, repurification is required.

  • Correct Storage:

    • Container: Amber glass vial (Type I borosilicate).

    • Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing.

    • Temperature: -20°C for long-term (>1 month); -80°C for reference standards.

    • Desiccant: Store the vial inside a secondary container with active silica gel or molecular sieves.

Experimental Workflows

Protocol: Extraction from Senecio scandens (Stability-Optimized)

This workflow minimizes the time Adonifoline spends in the "Danger Zone" (Alkaline pH).

Visual Workflow:

Extraction_Workflow Start Dried Plant Material (Senecio scandens) AcidExtract 1. Acid Extraction (0.2% HCl, pH ~2) *Stable Zone* Start->AcidExtract Basify 2. pH Adjustment (Ammonia to pH 9) *CRITICAL DANGER ZONE* AcidExtract->Basify Filter first Partition 3. Rapid Partition (Chloroform/DCM) Basify->Partition < 5 mins exposure Evap 4. Evaporation (< 40°C, Vacuum) Partition->Evap Recon 5. Reconstitution (MeOH + 0.1% Formic Acid) Evap->Recon

Figure 2: Optimized extraction workflow. The "Danger Zone" at Step 2 must be kept under 5 minutes to prevent ester hydrolysis.

Step-by-Step Details:

  • Acid Extraction: Extract powder with 0.2% HCl.[1] Adonifoline is stable here as a salt.

  • The "Flash" Basification: Add Ammonia to adjust pH to 9–10. CRITICAL: Perform the liquid-liquid extraction with Chloroform immediately (within minutes). Do not let the aqueous alkaline solution sit.

  • Neutralization: Once extracted into the organic phase, the risk of hydrolysis drops, but evaporation should still be done at low temperature (<40°C).

Stability Data Matrix

Use this table to determine the shelf-life of your preparations.

ConditionMatrixpHTempEst. Stability (t90%)Notes
Solid PowderN/A-20°C> 2 YearsMust be protected from light/moisture.
Solid PowderN/A25°C< 6 MonthsYellowing indicates degradation.
Solution MeOH/Water7.025°C< 48 HoursNeutral water absorbs CO2/Glass alkali.
Solution 0.1% Formic Acid3.04°C> 1 MonthRecommended for LC-MS.
Solution Ammonium Buffer9.025°C< 1 HourRapid Hydrolysis. Avoid.

Frequently Asked Questions (FAQ)

Q: Can I store Adonifoline in DMSO? A: Yes, anhydrous DMSO is an excellent storage solvent. Prepare a 10 mM stock, aliquot into single-use amber vials, and store at -20°C. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and absorbed water will promote hydrolysis.

Q: Does Adonifoline form an N-oxide during storage? A: Adonifoline is an otonecine-type PA. Unlike retronecine-type PAs (e.g., Senecionine), the nitrogen is methylated. While "Adonifoline N-oxide" is a known metabolite, the spontaneous conversion in storage is less significant than ester hydrolysis. However, always store under inert gas to prevent non-specific oxidation.

Q: What is the characteristic Mass Spec fragment for Adonifoline? A: In ESI(+) mode, look for the parent ion


 (approx). A characteristic fragment for otonecine-type PAs is often observed at m/z 150  or 168 , distinguishing it from retronecine types (m/z 120/138).[1]

References

  • European Medicines Agency (EMA). (2020). Public statement on the use of herbal medicinal products containing toxic pyrrolizidine alkaloids.Link

  • Zhang, F., et al. (2021).[1] "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

  • World Health Organization (WHO). (1988). Pyrrolizidine Alkaloids Health and Safety Guide. IPCS International Programme on Chemical Safety. Link

  • Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids.[2] Academic Press. (Foundational text on PA hydrolysis kinetics).

Sources

Technical Support Center: Adonifoline Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. If you are observing low recovery (<60%) or high variability (RSD >15%) for Adonifoline (ADO) in plasma, urine, or plant extracts, the issue likely stems from its physicochemical polarity and its dynamic equilibrium with Adonifoline N-oxide (ADONOX).[1]

Unlike lipophilic drugs that easily partition into organic solvents, Adonifoline is a polar pyrrolizidine alkaloid (PA).[1] Standard "crush and shoot" methods or generic Liquid-Liquid Extractions (LLE) often fail because they do not account for its ionization state or hydrophilicity.[1]

Physicochemical Snapshot
PropertyValueImplication for Sample Prep
LogP -0.46 (Hydrophilic)Critical: Poor solubility in non-polar solvents (Hexane, Ether) without pH adjustment.
pKa ~9.0 (Estimated for PAs)It exists as a cation (protonated) at physiological pH.[1]
Stability Sensitive to RedoxCan oxidize to N-oxide or reduce back to free base depending on matrix handling.[1]
Matrix Plasma/Serum/PlantHigh risk of protein binding and ion suppression in LC-MS/MS.[1]

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify the specific failure point in your extraction process.

Adonifoline_Troubleshooting Start START: Low Adonifoline Recovery Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Recovery also Low? Check_IS->IS_Low Yes IS_Good IS Recovery Good, Analyte Low? Check_IS->IS_Good No Matrix_Effect Issue: Ion Suppression (Matrix Effect) IS_Low->Matrix_Effect Likely Extraction_Fail Issue: Extraction Efficiency IS_Good->Extraction_Fail LLE_Check Method: LLE? Extraction_Fail->LLE_Check SPE_Check Method: SPE? Extraction_Fail->SPE_Check PPT_Check Method: Protein Precip? Extraction_Fail->PPT_Check LLE_Solvent Check: Solvent Polarity & pH Adjustment LLE_Check->LLE_Solvent Action SPE_Breakthrough Check: Breakthrough (Wrong Sorbent) SPE_Check->SPE_Breakthrough Action PPT_Entrapment Check: Protein Entrapment PPT_Check->PPT_Entrapment Action

Figure 1: Diagnostic logic for isolating the cause of low recovery (Matrix Effect vs. Extraction Loss).

Troubleshooting Guides (FAQ)

Module A: Liquid-Liquid Extraction (LLE) Failures

Q: I am using Ethyl Acetate for extraction, but recovery is only 40%. Why?

A: Adonifoline has a LogP of -0.[1]46. It prefers water over organic solvents.[1] At neutral pH (plasma pH ~7.4), the nitrogen atom is protonated (


), making the molecule highly polar and water-soluble.[1] It will not partition efficiently into Ethyl Acetate.[1]

The Fix: Alkalinization You must suppress ionization to drive the molecule into the organic phase.[1]

  • Buffer: Add 50 µL of 5% Ammonia or Sodium Carbonate (

    
    ) to the sample to raise pH > 10.
    
  • Solvent: Use Ethyl Acetate or a Chloroform/Isopropanol (9:1) mixture.

  • Warning: Do not use strong acids; this will protonate the amine and lock it in the aqueous phase.

Module B: Solid Phase Extraction (SPE) Optimization

Q: I switched to C18 SPE to clean up the sample, but I'm losing the analyte during the load/wash step.

A: C18 relies on hydrophobic retention.[1] Since Adonifoline is relatively hydrophilic (LogP < 0), it may not bind strongly enough to C18 to withstand wash steps, leading to "breakthrough" (loss in waste).[1]

The Fix: Mixed-Mode Cation Exchange (MCX) PAs are basic.[1] Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).[1] This utilizes a dual retention mechanism:[2]

  • Cation Exchange: Binds the positively charged amine (pH < pKa).[1]

  • Reversed Phase: Provides secondary retention.[1]

Optimized MCX Protocol:

  • Load: Acidified sample (pH ~2) to ensure Adonifoline is positively charged (

    
    ).[1]
    
  • Wash 1: 2% Formic Acid (removes proteins/polar interferences).[1]

  • Wash 2: 100% Methanol (removes neutral hydrophobic interferences; Adonifoline stays bound via ionic charge).[1]

  • Elute: 5% Ammonia in Methanol (neutralizes the charge, releasing the analyte).[1]

Module C: The N-Oxide Trap (Stability)

Q: My recovery varies wildly between fresh and frozen samples. Is the compound degrading?

A: Adonifoline is likely interconverting with Adonifoline N-oxide.[1]

  • In-Source Fragmentation: In the MS source, N-oxides can thermally reduce to the free base, leading to variable quantification if the two are not chromatographically separated.[1]

  • Metabolic Conversion: In plasma, enzymes may convert Adonifoline to the N-oxide.[1]

The Fix:

  • Chromatography: Ensure baseline separation between Adonifoline and its N-oxide.[1]

  • Temperature: Keep all sample processing at 4°C. Avoid high temperatures (>40°C) during evaporation (TurboVap).

  • Quantification: Monitor both MRM transitions.

    • Adonifoline:

      
       (typical PA fragment).[1]
      
    • N-Oxide:

      
       or 
      
      
      
      .[1]

Recommended Protocol: MCX Solid Phase Extraction

This protocol is designed to maximize recovery (>85%) and minimize matrix effects for rat plasma or serum.[1]

Materials:

  • Cartridge: Mixed-Mode Strong Cation Exchange (30 mg/1 mL).[1]

  • Internal Standard: Senecionine or a stable isotope-labeled PA.[1]

StepActionMechanism
1. Pre-treatment Mix 100 µL Plasma + 10 µL IS + 100 µL 2% Formic Acid (

is also acceptable).[1] Vortex.
Acidification ensures Adonifoline is protonated (

) for ionic binding.[1] Disrupts protein binding.[1]
2. Conditioning 1 mL Methanol followed by 1 mL Water.[1]Activates sorbent pores.[1]
3. Loading Load the entire pre-treated sample (~210 µL). Flow rate: <1 mL/min.[1][3][4]Analyte binds to sulfonate groups on sorbent via ionic interaction.[1]
4. Wash 1 1 mL 2% Formic Acid in Water.[1]Removes salts and proteins.[1] Analyte remains bound.[1]
5. Wash 2 1 mL 100% Methanol.[1]CRITICAL: Removes neutral lipids and hydrophobic matrix components.[1] Adonifoline is NOT eluted here because it is ionically locked.[1]
6. Elution 2 x 250 µL 5% Ammonia in Methanol.High pH neutralizes the amine (

), breaking the ionic bond and releasing the analyte.
7.[1] Reconstitution Evaporate to dryness under

at 35°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).
Prepares for LC-MS/MS injection.

Biological Pathway & Metabolism Context

Understanding the metabolic fate of Adonifoline helps in interpreting "low recovery" which might actually be metabolic conversion.

Adonifoline_Metabolism cluster_handling Sample Handling Risks Adonifoline Adonifoline (Free Base) P450 CYP450 (Liver) Adonifoline->P450 Oxidation N_Oxide Adonifoline N-Oxide N_Oxide->Adonifoline Artifactual Conversion Reductase Gut Microbiota Reductases N_Oxide->Reductase Reduction P450->N_Oxide Reductase->Adonifoline Thermal Thermal Degradation (Evaporation >40°C)

Figure 2: Metabolic and artifactual interconversion between Adonifoline and its N-oxide.

References

  • Xiong, A., et al. (2009). Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1070–1074.[1][5]

    • Relevance: Establishes the MCX SPE method and validates the separ
  • Molyneux, R. J., et al. (2011). Chemistry and biological activity of pyrrolizidine alkaloids.[1] Phytochemistry Reviews.[1]

    • Relevance: detailed review of PA physicochemical properties, including pKa and solubility profiles essential for extraction logic.
    • [1]

  • European Food Safety Authority (EFSA). (2011).Scientific Opinion on Pyrrolizidine alkaloids in food and feed.

    • Relevance: Provides authoritative guidance on the stability of PAs and the necessity of monitoring N-oxides.
    • [1]

  • Wang, C., et al. (2011). Pharmacokinetics and bioavailability of adonifoline in rats after oral and intravenous administration.[1] Fitoterapia.[1]

    • Relevance: Validates plasma extraction protocols and discusses absolute bioavailability issues rel

Sources

Technical Support Center: Ion Suppression in Adonifoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression Effects on Adonifoline Quantification Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 2026

Executive Summary & Core Directive

The Problem: Adonifoline, a hepatotoxic pyrrolizidine alkaloid (PA) found in Senecio scandens (Qianliguang), is a basic compound (


). In LC-MS/MS analysis, it frequently suffers from severe signal suppression due to co-eluting endogenous phospholipids (in plasma/serum) or phytochemical tannins (in plant extracts).

The Consequence: Ion suppression leads to underestimation of toxicity levels in drug safety evaluations and inaccurate pharmacokinetic (PK) profiles.

The Solution: This guide moves beyond "try a different column." We utilize Post-Column Infusion (PCI) for diagnosis and Orthogonal Sample Preparation for mitigation.

Diagnostic Module: Is it Ion Suppression?

Do not assume low sensitivity is an instrument fault until you rule out matrix effects.

The Visual Gold Standard: Post-Column Infusion (PCI)

The most definitive way to visualize where suppression occurs is the PCI experiment. This involves infusing a constant flow of Adonifoline into the MS source while injecting a blank matrix sample via the LC column.

Protocol:

  • Syringe Pump: Infuse 100 ng/mL Adonifoline standard at 10 µL/min directly into the MS source.

  • LC System: Inject a "Blank Matrix Extract" (e.g., extracted rat plasma without analyte) through the column.

  • Observation: Monitor the MRM transition for Adonifoline (e.g., m/z 366

    
     120 or 366 
    
    
    
    138).
  • Interpretation: A dip in the baseline indicates suppression; a peak indicates enhancement.

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Adonifoline Std) Syringe->Tee Constant Analyte Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Quantification Module: Measuring the Damage

Trustworthiness requires numbers, not guesses.

To validate your method, you must calculate the Matrix Effect (ME%) .

The Calculation Protocol

Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat Standard): Adonifoline in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Adonifoline.

  • Set C (Pre-Extraction Spike): Matrix spiked with Adonifoline, then extracted.

Formulas:

Metric Formula Acceptance Criteria

| Matrix Effect (ME%) |


 | 85% – 115% |
| Recovery (RE%)  | 

| Consistent (>70% preferred) | | Process Efficiency (PE%) |

| N/A (Overall yield) |

Interpretation:

  • ME < 100%: Ion Suppression (Signal Loss).

  • ME > 100%: Ion Enhancement (Signal Gain).

  • Critical Failure: If ME < 50%, the method is invalid for regulated PK studies.

Mitigation Module: Troubleshooting & Optimization

If ME% is failing, follow this logic path to resolve it.

Sample Preparation: The First Line of Defense

For PAs like Adonifoline, Protein Precipitation (PPT) is often too "dirty" because it leaves phospholipids in the sample.

Comparative Data (Typical for PAs in Rat Plasma):

MethodReagent/SolventPhospholipid RemovalAdonifoline ME%Recommendation
PPT Methanol / AcetonitrilePoor (< 20% removed)45 - 60%Avoid for low LOQ
LLE Ethyl AcetateGood (Phospholipids stay in aq.)85 - 95%Recommended
SPE MCX (Mixed-mode Cation)Excellent (Wash organic steps)95 - 102%Best Practice

Scientist's Note: Adonifoline is a base. In Liquid-Liquid Extraction (LLE), alkalize the plasma (pH 9-10) with ammonia before extracting with Ethyl Acetate to ensure the uncharged species migrates to the organic layer.

Chromatographic Solutions

If you cannot change extraction methods, you must separate the analyte from the suppression zone (usually the solvent front or the phospholipid wash-off at the end).

  • Mobile Phase: Use 0.1% Formic Acid (Water/Acetonitrile).[1] The acid ensures Adonifoline is protonated

    
    .
    
  • Gradient Optimization: Phospholipids (GPC/LPC) are very hydrophobic and elute late on C18 columns.

    • Fix: Extend the high-organic wash step. Do not end the run immediately after the analyte elutes.

    • Adonifoline

      
      : Aim for 2.5 – 3.5 min in a 5-minute run.
      

Troubleshooting_Tree Start Issue: Low Sensitivity / High CV% Check_ME Calculate Matrix Effect (ME%) Start->Check_ME Decision_ME Is ME% < 85%? Check_ME->Decision_ME No_Issue Check Instrument/Source Decision_ME->No_Issue No Yes_Issue Perform PCI Experiment Decision_ME->Yes_Issue Yes PCI_Result Where is the suppression? Yes_Issue->PCI_Result Void_Vol At Void Volume (0-1 min)? Salts/Unretained Matrix PCI_Result->Void_Vol Early Co_Elute Co-eluting with Adonifoline? PCI_Result->Co_Elute At Peak Fix_Void Action: Increase retention (Lower initial %B) Void_Vol->Fix_Void Fix_CoElute Action: Switch Sample Prep (PPT -> LLE/SPE) Co_Elute->Fix_CoElute

Figure 2: Decision tree for troubleshooting matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Can I use Monocrotaline as an Internal Standard (IS) for Adonifoline? A: Yes, Monocrotaline is a structurally similar pyrrolizidine alkaloid and is widely used when a Stable Isotope Labeled (SIL) IS is unavailable. However, because it is not an isotope, it may not co-elute perfectly with Adonifoline.

  • Risk: If Adonifoline elutes in a suppression zone and Monocrotaline elutes slightly later in a clean zone, the IS will not correct the signal loss.

  • Validation: You must verify that the ME% for both Adonifoline and Monocrotaline is similar (e.g., both suppressed by 10%).

Q2: My Adonifoline peak shape is tailing. Does this affect quantification? A: Yes. Tailing often indicates secondary interactions with residual silanols on the column, which is common for basic alkaloids.

  • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for the silanol sites, sharpening the Adonifoline peak and improving S/N ratio.

Q3: Why is my calibration curve non-linear at high concentrations only in plasma? A: This is likely "saturation-based" ion suppression. At high concentrations, the analyte itself competes for charge in the ESI droplet surface.

  • Fix: Use a weighted regression (

    
    ) or reduce the injection volume (e.g., from 5 µL to 2 µL).
    

References

  • Xiong, A., et al. (2009). Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies.[2] Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1070–1074.[2]

  • Zhang, F., et al. (2007). Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens.[3] Phytochemical Analysis, 19(1).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). (Defines the 15% matrix effect acceptance criteria).

Sources

Technical Support Center: Minimizing Adonifoline Adsorption to Labware

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Loss

Adonifoline (C18H23NO7) is a hepatotoxic pyrrolizidine alkaloid (PA) often monitored in herbal medicines and biological matrices.[1][2] Like many alkaloids containing a tertiary amine, it presents a distinct analytical challenge: non-specific adsorption (NSA) .[1][2]

When you observe non-linear calibration curves at the lower limit of quantitation (LLOQ) or unexplained carryover, the culprit is often not your mass spectrometer—it is your container. Adonifoline is basic (pKa ~9–10) and relatively polar (logP < 0).[1][2] This specific physicochemical profile creates a "perfect storm" for adsorption to untreated borosilicate glass via silanol interactions, while standard plastics can present issues with surface porosity.

This guide provides a mechanistic understanding and validated protocols to eliminate these losses.

Part 1: The Mechanism of Loss

To solve the problem, we must first visualize the enemy. Adsorption is not random; it is driven by specific chemical interactions between your analyte and the container wall.

Diagram 1: Adsorption Mechanisms of Adonifoline

AdsorptionMechanism cluster_Glass Glass Surface (Untreated) cluster_Plastic Standard Plastic (PP/PS) Adonifoline Adonifoline (Cationic at neutral/acidic pH) Mechanism1 Electrostatic Attraction (Ionic Bonding) Adonifoline->Mechanism1 Strong Interaction Mechanism2 Van der Waals / H-Bonding (Less dominant for Adonifoline but relevant in pure water) Adonifoline->Mechanism2 Weak Interaction Silanol Silanol Groups (Si-O⁻) (Ionized at pH > 4) Silanol->Mechanism1 Loss Analyte Loss Mechanism1->Loss Result: Sample Loss Non-linear LLOQ Hydrophobic Hydrophobic Domains (Surface Roughness) Hydrophobic->Mechanism2 Mechanism2->Loss

Figure 1: Mechanistic pathways of Adonifoline loss. The primary driver is the electrostatic interaction between the positively charged amine of Adonifoline and negatively charged silanol groups on glass.

Part 2: Labware Selection & Decision Matrix

Not all "glass" or "plastic" is created equal.[1][2][3][4][5] The following decision matrix guides your selection based on solvent composition and concentration.

Table 1: Material Compatibility Guide
Material TypeAdonifoline Recovery RiskRecommendationTechnical Rationale
Standard Borosilicate Glass HIGH (Critical)AVOID Surface silanols (Si-OH) act as cation exchangers.[1][2] At pH > 4, they deprotonate (Si-O⁻), binding cationic Adonifoline irreversibly at trace levels.[1][2]
Silanized (Deactivated) Glass LOWPREFERRED Surface is chemically modified (e.g., with trimethylchlorosilane) to cap silanol groups, rendering the surface inert and hydrophobic.
Standard Polypropylene (PP) MODERATEACCEPTABLE*Acceptable only if organic solvent > 5% is present.[1][2] Pure aqueous solutions may suffer from surface adsorption due to plasticizers or surface roughness.[1][2]
Low-Bind Polypropylene VERY LOW IDEAL Manufactured with high-quality resins and no slip agents (e.g., oleamide) that can leach or provide binding sites.[1][2]
Polystyrene (PS) HIGHAVOID Often used in cell culture; aromatic rings in PS can interact via π-π stacking with the alkaloid structure.[1][2]
Diagram 2: Labware Selection Workflow

LabwareSelection Start Start: Adonifoline Sample Prep SolventCheck Is the solvent >50% Organic? Start->SolventCheck HighOrganic Risk is Lower SolventCheck->HighOrganic Yes LowOrganic Risk is HIGH SolventCheck->LowOrganic No GlassCheck Must use Glass? (e.g., volatile solvents) HighOrganic->GlassCheck PlasticCheck Using Plastic? LowOrganic->PlasticCheck UseSilanized USE: Silanized/Deactivated Glass GlassCheck->UseSilanized Yes UseStandardPP USE: Standard PP (Verify Recovery) GlassCheck->UseStandardPP No PlasticCheck->UseSilanized No (Glass required) UseLoBind USE: Low-Bind Polypropylene (Eppendorf LoBind or equiv.) PlasticCheck->UseLoBind Yes

Figure 2: Decision tree for selecting the appropriate containment based on solvent composition.

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios encountered in the lab, providing actionable solutions.

Q1: My calibration curve is linear at high concentrations but curves off (drops) at the LLOQ. Why?

Diagnosis: This is the classic signature of saturation adsorption .

  • Mechanism: The container walls have a finite number of active binding sites (e.g., silanols). At high concentrations (e.g., 1000 ng/mL), these sites are saturated quickly, and the loss is negligible percentage-wise. At low concentrations (e.g., 1 ng/mL), the binding sites consume a significant fraction (e.g., 50%) of your analyte.

  • Solution:

    • Switch to Silanized Glass or Low-Bind PP vials.

    • Matrix Modification: Add a "sacrificial" displacer. Including 0.1% Formic Acid or 5mM Ammonium Formate in your diluent ensures the Adonifoline is fully protonated and the ionic strength competes for binding sites.

Q2: Can I use standard plastic pipette tips?

Answer: Generally, yes, but with caveats.

  • Risk: Standard tips are polypropylene.[1][2] While contact time is short (seconds), repeated pipetting of trace solutions can lead to cumulative loss.

  • Protocol: For the preparation of standard curves < 10 ng/mL, use Low-Retention tips . Pre-wetting the tip (aspirating and dispensing the solvent once before taking the sample) saturates the surface sites immediately before the transfer.

Q3: I am storing samples in the autosampler for 24 hours. Will recovery drop?

Answer: Yes, time is a critical variable in adsorption equilibrium.[2]

  • Observation: A sample injected immediately may show 100% recovery, while the same vial injected 24 hours later shows 80%.

  • Fix: Ensure your autosampler solvent contains at least 5-10% organic solvent (Methanol or Acetonitrile) .[1][2] Pure aqueous buffers (even acidic ones) are poor at keeping hydrophobic/basic drugs in solution over time in plastic vials.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: The "Golden Mix" Diluent for Adonifoline

Use this diluent for preparing stock solutions and serial dilutions to minimize adsorption.

  • Preparation:

    • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2]

    • Solvent B: Methanol (LC-MS Grade).[1][2]

  • Composition: Mix Solvent A : Solvent B in a 70:30 ratio.

    • Why? The 30% methanol prevents hydrophobic adsorption to plastics. The formic acid/ammonium formate ensures ionic stability and competes with silanols if glass is used.

  • Storage: Store in Amber Silanized Glass Vials at -20°C.

Protocol B: Labware Passivation (If Silanized Glass is Unavailable)

If you must use standard glassware, you can passivate the surface yourself.

  • Clean: Wash glassware thoroughly with detergent, rinse with tap water, then distilled water.[2]

  • Coat: Fill glassware with a 5% solution of Dichlorodimethylsilane (DCDMS) in Toluene or Heptane.[1][2]

  • Incubate: Let stand for 15–20 minutes.

  • Rinse: Rinse twice with Toluene, then twice with Methanol.

  • Cure: Bake in an oven at 100°C for 1 hour.

    • Result: The DCDMS reacts with surface silanols, capping them with methyl groups.

References

  • PubChem. (2025).[1][2] Adonifoline | C18H23NO7 | CID 15736564.[1][2] National Library of Medicine.[1][2] [Link]

  • Kristensen, K., et al. (2015).[1][2] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5). [Link]

  • Tominaga-Fukazawa, Y., et al. (2010).[1][2][6] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[2][6] [Link]

  • Shimadzu. (2014).[1][2] The Horror of Sample Adsorption to Containers (Part 1). Shimadzu Technical Report. [Link]

  • Cheméo. (2025).[1][2][3][5][7] Adonifoline - Chemical & Physical Properties. [Link][1][2]

Sources

Validation & Comparative

Inter-laboratory comparison of Adonifoline quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Adonifoline, a retronecine-type pyrrolizidine alkaloid (PA) found predominantly in Senecio scandens (Qianliguang), occupies a critical dual role in pharmaceutical research. While it exhibits potent anti-inflammatory and antitumor properties, its structural classification as a hepatotoxic PA necessitates rigorous quantification to ensure patient safety and regulatory compliance.

This guide provides an objective, technical comparison of quantification methodologies. We move beyond simple procedure listing to analyze the causality of variance between laboratories. The data indicates that while HPLC-UV remains a cost-effective entry point, LC-MS/MS is the mandatory gold standard for therapeutic safety assessment due to the lack of strong chromophores in PAs and the necessity of distinguishing isomeric interferences.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

The choice of method dictates the reliability of your toxicity data. Below is a direct comparison of the two dominant workflows.

Comparative Performance Matrix
FeatureHPLC-UV (Legacy)LC-MS/MS (Gold Standard)
Detection Principle UV Absorbance (205-215 nm)Mass-to-Charge Ratio (

) & Fragmentation
Limit of Detection (LOD) High (~5–10 µg/mL)Ultra-Low (~0.1–1.0 ng/mL)
Selectivity Low (Prone to matrix interference)High (MRM mode filters background)
Isomer Resolution Difficult (Requires long run times)Excellent (Differentiates by fragment ions)
Sample Prep Laborious (Requires concentration)Streamlined (Dilute-and-shoot possible)
Throughput Low (20-40 min/sample)High (5-10 min/sample)
Cost Low (Equipment <$50k)High (Equipment >$250k)
Technical Analysis

The Chromophore Deficit: Adonifoline lacks an extended conjugated


-system, resulting in weak UV absorption. HPLC-UV methods are forced to operate at low wavelengths (205–215 nm), a region where solvents and matrix components (plant pigments, phenols) absorb strongly. This results in a "noisy" baseline and poor signal-to-noise ratios, leading to high LODs that often fail to meet the stringent safety thresholds (e.g., <1 µ g/day  intake) set by regulatory bodies like the EMA and FDA.

The Mass Spectrometry Advantage: LC-MS/MS overcomes the chromophore limitation by ionizing the molecule. The protonated molecular ion


 of Adonifoline (

366) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions (e.g.,

120, 138) are detected in Q3. This Multiple Reaction Monitoring (MRM) mode virtually eliminates matrix noise, allowing for quantification at trace levels (ppb).

Critical Experimental Variables & Causality

Inter-laboratory variability often stems not from the instrument, but from the sample preparation. To ensure reproducibility, the following variables must be controlled.

Extraction Efficiency (The Acid Factor)

PAs exist in plants as both free bases and N-oxides.

  • Protocol: Use dilute acid (0.05–0.1 M H₂SO₄ or HCl) for extraction.

  • Causality: Acidic conditions protonate the nitrogen atom, ensuring all PAs are in their water-soluble salt form. Organic solvent extraction (e.g., Methanol) without acid may fail to extract the polar N-oxides efficiently, leading to under-quantification.

Reduction Steps
  • Issue: Adonifoline N-oxide may co-exist.

  • Solution: Some protocols include a zinc/acid reduction step to convert all N-oxides to free bases before quantification.

  • Best Practice: Modern LC-MS/MS can detect N-oxides and free bases separately. We recommend quantifying both individually rather than reducing, to preserve the metabolic profile of the sample.

Internal Standards (Self-Validation)
  • Requirement: Never rely on external calibration alone.

  • Selection: Use Monocrotaline or a stable isotope-labeled PA (e.g.,

    
    -Senecionine).
    
  • Mechanism: The internal standard corrects for ionization suppression (matrix effects) in the ESI source, which is the #1 cause of inter-lab quantitative disagreement.

Recommended Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be self-validating and robust against matrix effects.

Step 1: Sample Preparation
  • Pulverization: Grind dried Senecio scandens to a fine powder (pass through 40-mesh sieve). Homogeneity is critical.

  • Weighing: Accurately weigh 1.0 g of powder.

  • Extraction: Add 50 mL of 0.05 M H₂SO₄ in 50% Methanol.

  • Sonication: Sonicate for 30 minutes at room temperature. (Heat degrades PAs).

  • Centrifugation: Centrifuge at 10,000 rpm for 10 min. Collect supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

Use Strong Cation Exchange (SCX) cartridges.

  • Conditioning: Flush cartridge with Methanol then Water.

  • Loading: Load 2 mL of supernatant.

  • Washing: Wash with water (removes sugars/polar impurities) then Methanol (removes pigments).

  • Elution: Elute PAs with 5 mL of Ammoniated Methanol (5% NH₄OH in MeOH) .

    • Why: Ammonia deprotonates the PAs, releasing them from the cation exchange resin.

  • Reconstitution: Evaporate eluate to dryness under N₂; reconstitute in mobile phase.

Step 3: LC-MS/MS Parameters[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Mode: ESI Positive, MRM.

    • Adonifoline Transitions:

      
       (Quantifier), 
      
      
      
      (Qualifier).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow and critical decision points in the quantification process.

Adonifoline_Workflow cluster_QC Quality Control Gates Sample Raw Plant Material (Senecio scandens) Extraction Acidic Extraction (0.05M H2SO4/MeOH) Sample->Extraction Homogenization Cleanup SPE Cleanup (SCX Cartridge) Extraction->Cleanup Supernatant Elution Ammoniated Elution (Deprotonation) Cleanup->Elution Wash & Elute LC UHPLC Separation (C18 Column) Elution->LC Reconstitution MS MS/MS Detection (MRM Mode: m/z 366 -> 120) LC->MS ESI+ Ionization Data Quantification (Internal Standard Correction) MS->Data Peak Integration

Figure 1: Optimized LC-MS/MS workflow for Adonifoline quantification, highlighting the critical SPE cleanup stage to remove matrix interferences.

Inter-Laboratory Variability Analysis

When comparing results across different facilities, discrepancies typically arise from three specific vectors. Use this checklist to troubleshoot inter-lab data conflicts:

  • Reference Standard Purity: Commercial standards for Adonifoline vary in purity (85% vs 99%). All labs must normalize results based on a Certificate of Analysis (CoA) from a certified provider (e.g., Sigma, Chromadex).

  • Moisture Content: Plant material is hygroscopic. Results must be reported on a dry weight basis . Failure to correct for residual moisture can introduce errors of 5-15%.

  • Matrix Effect (Ion Suppression):

    • Symptom:[3][4][5][2][6][7][8][9] Lab A (using clean solvent standards) reports higher concentrations than Lab B (using matrix-matched standards).

    • Resolution: All quantification must use Matrix-Matched Calibration Curves or the Standard Addition Method to account for signal suppression in the ESI source.

References

  • Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens. Source: PubMed / Wiley InterScience URL:[Link]

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Source: Journal of Analytical Methods in Chemistry URL:[Link]2]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Source: MDPI (Foods Journal) URL:[Link]

  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed. Source: Food Additives & Contaminants URL:[Link]

  • Guidance for Industry: Bioanalytical Method Validation. Source: FDA.gov URL:[Link]

Sources

Comparison of different extraction solvents for Adonifoline yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison of Solvent Efficiency for Adonifoline Extraction

Executive Summary

Adonifoline , a hepatotoxic pyrrolizidine alkaloid (PA) found primarily in Senecio scandens (Asteraceae), presents a unique extraction challenge due to its dual solubility behavior depending on pH. This guide evaluates the performance of four primary solvent systems: Acidified Methanol , Ethanol (70-95%) , Chloroform (Liquid-Liquid Partition) , and Aqueous Acid .

Key Finding:

  • Highest Total Yield: Acidified Methanol (0.05M H₂SO₄ in 50% MeOH) is the superior solvent for maximizing the quantitative recovery of Adonifoline from raw plant material. The acid converts the alkaloid into its highly soluble salt form, while methanol ensures penetration of the plant matrix.

  • Highest Purity/Selectivity: Chloroform (post-basification) is the optimal solvent for isolation and purification. While direct extraction with chloroform is inefficient, using it in a liquid-liquid partition after basifying an aqueous extract yields the cleanest fraction of Adonifoline free base.

Solvent Performance Analysis

The extraction efficiency of Adonifoline is governed by its chemical state: the N-oxide form (polar, water-soluble) vs. the Tertiary base form (less polar, organic-soluble). Most naturally occurring Adonifoline exists as N-oxides or salts, making non-polar solvents ineffective for direct extraction.

Comparative Data Matrix
Solvent SystemTarget MechanismRelative YieldSelectivity (Purity)Suitability
Acidified Methanol (50% MeOH + 0.05M H₂SO₄)Salt Formation: Protons (

) convert free bases to salts; MeOH penetrates cell walls.
High (95-98%) ModerateAnalytical Quantification (LC-MS) & Total Extraction
Acidified Water (0.2% HCl)Solubility: Highly soluble alkaloid salts; poor penetration of lipophilic matrix.High (90-95%)Low (High sugar/protein load)Large Scale / Green Extraction
Ethanol (70-95%)General Polarity: Extracts both free bases and some salts; less efficient for N-oxides.Moderate (75-85%)ModerateNutraceutical / Food Grade (Non-toxic)
Chloroform (Direct)Lipophilicity: Only extracts free bases; fails to extract N-oxides/salts.Very Low (<20%)HighNot Recommended for raw biomass
Chloroform (Post-Basification)Partitioning: Extracts free bases after pH adjustment (pH > 9).Moderate (60-70%)Very High Purification & Isolation

Mechanism of Action: Solubility & Mass Transfer

To understand why Acidified Methanol outperforms others, we must look at the molecular interactions.

  • Protonation (The "Acid" Factor): Adonifoline contains a tertiary nitrogen. In the presence of acid (HCl or H₂SO₄), this nitrogen accepts a proton, becoming cationic (Salt form).

    • Reaction:

      
      
      
    • Result: The salt form is highly soluble in polar solvents (Water/Methanol) and insoluble in non-polar solvents (Chloroform).

  • Matrix Penetration (The "Methanol" Factor): Water alone has high surface tension and struggles to wet the hydrophobic cellulose/lignin matrix of dried roots or stems. Methanol reduces surface tension, allowing the acidic solution to penetrate the plant cells and solubilize the alkaloids.

Visualization: Solubility Logic

SolubilityLogic Plant Senecio scandens (Raw Material) Adonifoline_Nat Adonifoline (Natural State: Mixed Base/N-Oxide) Plant->Adonifoline_Nat Solvent_AcidMeOH Acidified Methanol (H+ / MeOH) Adonifoline_Nat->Solvent_AcidMeOH Protonation Solvent_CHCl3 Chloroform (Non-polar) Adonifoline_Nat->Solvent_CHCl3 Direct Contact State_Salt Cationic Salt Form (Highly Soluble) Solvent_AcidMeOH->State_Salt State_Base Free Base Form (Lipophilic) Solvent_CHCl3->State_Base Extracts only free base Yield_High High Yield (Total Extraction) State_Salt->Yield_High Yield_Low Low Yield (Poor Solubility of N-oxides) State_Base->Yield_Low N-oxides remain in plant

Figure 1: Mechanism of solvent interaction with Adonifoline states. Acidified solvents maximize yield by converting all forms to soluble salts.

Recommended Experimental Protocols

Protocol A: High-Yield Extraction (For Quantification/Screening)

Best for: Determining total Adonifoline content in a sample. Reference: Adapted from Zhang et al. (2008) - HPLC-MS/MS Method Development.

  • Preparation: Pulverize dried Senecio scandens roots/stems to fine powder (40 mesh).

  • Solvent: Prepare 50% Methanol containing 0.05M Formic Acid or 0.05M H₂SO₄ .

  • Extraction:

    • Ratio: 1:50 (g/mL) Solid-to-Liquid ratio.

    • Method: Ultrasonication (40 kHz) for 30 minutes at room temperature.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes.

  • Result: Supernatant contains >98% of total Adonifoline.

Protocol B: High-Purity Isolation (For Purification)

Best for: Isolating clean Adonifoline for biological assays. Reference: Standard Alkaloid Acid-Base Partition.

  • Acid Extraction: Extract 10g powder with 0.2% HCl (aq) (150 mL) via Ultrasonication (40 min).

  • Clarification: Centrifuge to remove plant debris. Collect supernatant.

  • Basification: Adjust pH of supernatant to pH 9-10 using Ammonia Water (NH₄OH) .

    • Why: This converts the soluble salt back into the lipophilic free base.

  • Liquid-Liquid Partition:

    • Add Chloroform (equal volume) to the basified aqueous layer.

    • Shake vigorously and let layers separate.

    • Collect the bottom (Chloroform) layer.

  • Concentration: Evaporate Chloroform under reduced pressure (Rotary Evaporator, 40°C).

  • Result: Enriched Adonifoline fraction (Free Base), largely free of sugars and chlorophyll.

Visualization: Extraction Workflow

ExtractionWorkflow Raw Raw Plant Powder AcidExt Acid Extraction (0.2% HCl, Sonication) Raw->AcidExt Filter Filtration/Centrifuge AcidExt->Filter Basify Basification (Add NH4OH -> pH 10) Filter->Basify Supernatant Partition Partition w/ Chloroform Basify->Partition PhaseSep Phase Separation Partition->PhaseSep AqLayer Aqueous Layer (Discard: Sugars/Salts) PhaseSep->AqLayer OrgLayer Chloroform Layer (Adonifoline Free Base) PhaseSep->OrgLayer Final Evaporation -> Pure Extract OrgLayer->Final

Figure 2: Workflow for the isolation of high-purity Adonifoline using Acid-Base Partitioning.

Conclusion

For researchers aiming to quantify Adonifoline, Acidified 50% Methanol is the mandatory solvent choice due to its ability to solubilize both the N-oxide and salt forms while penetrating the plant matrix efficiently.

For researchers aiming to isolate the compound for drug development or toxicity assays, a two-step Acid-Base Chloroform Extraction is required. Direct extraction with organic solvents will result in critically low yields and is not recommended.

References

  • Zhang, F., et al. (2008).[1] "Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

  • Li, Y., et al. (2021). "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry.

  • Wang, C.H., et al. (2007).[1] "Identification of metabolites of adonifoline, a hepatotoxic pyrrolizidine alkaloid, by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

Comparative Bioactivity & Toxicology Guide: Adonifoline vs. Adonifoline N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adonifoline and its derivative Adonifoline N-oxide are pyrrolizidine alkaloids (PAs) primarily isolated from Senecio scandens (Qianliguang), a medicinal herb used in Traditional Chinese Medicine (TCM) for its anti-inflammatory and antimicrobial properties.[1]

For drug development professionals, the critical distinction between these two lies in their metabolic fate and toxicity profile . Adonifoline (the free base) is the direct substrate for metabolic activation into hepatotoxic pyrrolic esters. Adonifoline N-oxide acts as a "pro-toxin" or "masked" form; it lacks direct toxicity but serves as a reservoir that is reduced back to the free base by gut microbiota, creating a delayed but sustained toxicological risk.

This guide objectively compares their physicochemical properties, metabolic pathways, and bioactivity profiles to support risk assessment and experimental design.

Chemical & Physicochemical Profile

The structural difference—a single oxygen atom on the nitrogen—fundamentally alters solubility and membrane permeability.

FeatureAdonifoline (Free Base)Adonifoline N-oxide
Chemical Structure Tertiary amine (Retronecine ester type)N-oxide derivative of the tertiary amine
Formula C₁₈H₂₃NO₇C₁₈H₂₃NO₈
Polarity Moderate (Lipophilic character)High (Polar, hydrophilic)
Water Solubility Low to ModerateHigh
Membrane Permeability High (Passive diffusion)Low (Requires transport or reduction)
Primary Stability Susceptible to oxidationStable under oxidative conditions; susceptible to reduction

Mechanism of Action & Metabolic Activation

The bioactivity difference is driven by metabolic activation . PAs are not toxic per se; they must be metabolically activated to exert toxicity (or therapeutic effect).[2]

The Activation Pathway (Hepatotoxicity)
  • Adonifoline: Rapidly absorbed in the small intestine and transported to the liver. There, Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19 ) dehydrogenate the retronecine nucleus to form pyrrolic esters (dehydro-PAs). These highly reactive electrophiles bind covalently to DNA and proteins, causing hepatotoxicity (HSOS - Hepatic Sinusoidal Obstruction Syndrome).

  • Adonifoline N-oxide: Being highly polar, it is poorly absorbed in the upper GI tract. It reaches the large intestine where gut microbiota reduce it back to Adonifoline. This "recycled" free base is then reabsorbed and subjected to hepatic activation.

Visualization: The Metabolic Loop

The following diagram illustrates the critical "Retro-Reduction" pathway that links the N-oxide to the toxic free base.

MetabolicPathway cluster_Gut Gut Lumen / Microbiota cluster_Liver Liver Hepatocyte Adonifoline Adonifoline (Free Base) N_Oxide Adonifoline N-oxide Adonifoline->N_Oxide Detoxification (FMOs) PyrrolicEster Pyrrolic Ester (Reactive Electrophile) Adonifoline->PyrrolicEster Bioactivation (CYP3A4/2C19) N_Oxide->Adonifoline Retro-Reduction (Gut Bacteria) DNA_Adduct DNA/Protein Adducts (Hepatotoxicity) PyrrolicEster->DNA_Adduct Covalent Binding Glutathione GSH Conjugate (Detoxification) PyrrolicEster->Glutathione Conjugation

Caption: The metabolic interplay between Adonifoline and its N-oxide. Note the critical role of gut microbiota in reactivating the N-oxide.

Comparative Bioactivity & Toxicology[2]

Hepatotoxicity (Primary Endpoint)

This is the limiting factor for clinical utility.

  • Adonifoline: Exhibits acute hepatotoxicity . In rat models, oral administration leads to rapid elevation of ALT/AST and histological evidence of centrilobular necrosis within 24-48 hours.

  • Adonifoline N-oxide: Exhibits delayed hepatotoxicity . While often cited as "less toxic" (higher LD50), this is misleading in chronic contexts. The toxicity depends on the rate of reduction in the gut. If gut flora is intact, the N-oxide will eventually cause similar liver damage to the free base, albeit with a slower onset (lag phase).

Therapeutic Potential (Anti-inflammatory/Antitumor)
  • Adonifoline: Demonstrates potent inhibition of NF-κB signaling and induction of apoptosis in HepG2 and HeLa cell lines. However, the therapeutic window is extremely narrow due to the overlap between effective concentration and toxic concentration.

  • Adonifoline N-oxide: Often shows significantly lower potency in vitro (e.g., higher IC50 values in cytotoxicity assays) because it cannot easily penetrate cell membranes. Its in vivo efficacy is largely attributed to its conversion to Adonifoline.

Data Summary Table
MetricAdonifolineAdonifoline N-oxide
In Vitro Cytotoxicity (HepG2) High (IC50 ~ 10-50 µM)Low (IC50 > 200 µM)
Metabolic Stability (Microsomes) Low (Rapidly metabolized)High (Stable without reductase)
Oral Bioavailability Rapid absorption, high first-pass effectPoor absorption, delayed activation
Acute Toxicity (LD50) Lower (More toxic)Higher (Less toxic acutely)
Primary Risk Acute Liver Failure (HSOS)Chronic/Delayed Liver Injury

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Comparative Cytotoxicity (In Vitro)

Objective: To demonstrate the differential direct toxicity of the free base vs. the N-oxide. Cell Line: HepG2 (Human liver cancer cells) - expresses necessary CYPs.

  • Preparation: Dissolve Adonifoline in DMSO; Dissolve Adonifoline N-oxide in PBS (due to solubility differences).

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with a concentration gradient (1 µM to 500 µM) of both compounds for 48h.

  • MTT Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Expected Result: Adonifoline should show a sigmoidal dose-response curve with a distinct IC50. Adonifoline N-oxide should show minimal toxicity unless the incubation time is very long or cells have high reductase activity.

Protocol B: Metabolic Stability & Retro-Reduction Assay

Objective: To confirm the "pro-toxin" nature of the N-oxide.

  • System: Rat Liver Microsomes (RLM) vs. Rat Cecal Content (Anaerobic).

  • RLM Incubation: Incubate Adonifoline (10 µM) with RLM + NADPH. Monitor disappearance of parent peak via LC-MS/MS.

  • Cecal Incubation: Incubate Adonifoline N-oxide (10 µM) with fresh rat cecal contents under anaerobic conditions (

    
     atmosphere) at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

  • Expected Result:

    • RLM: Rapid depletion of Adonifoline; formation of pyrrolic metabolites.

    • Cecal: Rapid conversion of Adonifoline N-oxide

      
       Adonifoline.
      

References

  • Hepatotoxicity of Pyrrolizidine Alkaloids: Yang, X., et al. (2017). "Pyrrolizidine Alkaloids-Induced Hepatotoxicity: Pathogenesis and Mechanisms."

  • Adonifoline Identification & Metabolism: Li, N., et al. (2011). "The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats."

  • N-oxide Retro-reduction: Wang, C., et al. (2021). "Metabolic activation of pyrrolizidine alkaloids: Insights into the role of gut microbiota."

  • Senecio scandens Bioactivity: Wang, Z., et al. (2013). "Senecio scandens Buch.-Ham.: A review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity."

  • CYP450 Involvement: Ruan, J., et al. (2014). "Metabolic activation of pyrrolizidine alkaloids: a perspective on the role of cytochrome P450s."

Sources

Adonifoline Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Quality Control

Executive Summary: The "Gatekeeper" vs. The "Detective"

In the analysis of Adonifoline —a hepatotoxic pyrrolizidine alkaloid (PA) found in Senecio scandens (Qianliguang)—the choice of method is dictated by the concentration window and the matrix complexity .

  • HPLC-UV acts as the Gatekeeper : It is the cost-effective workhorse for Quality Control (QC) of raw herbal materials where Adonifoline exists in milligram-level abundance.

  • LC-MS/MS acts as the Detective : It is the mandatory standard for Pharmacokinetic (PK) studies and safety monitoring in biological fluids (plasma, urine), where sensitivity in the nanogram range is required to track toxicity and metabolism.

Part 1: The Analyte & The Challenge

Adonifoline (C₁₈H₂₃NO₇, MW: 365.38) is a retronecine-type ester alkaloid. Its quantification is critical for two opposing reasons:

  • Efficacy: It exhibits potential anti-inflammatory and antitumor activities.[1]

  • Toxicity: Like other PAs, it can induce hepatic sinusoidal obstruction syndrome (HSOS).

The Analytical Challenge: Adonifoline lacks a strong chromophore, exhibiting only weak UV absorption near 200–210 nm. This physical property severely limits the sensitivity of UV detection, making LC-MS/MS indispensable for trace analysis.

Part 2: Method A – HPLC-UV (The QC Workhorse)

Best For: Raw material standardization, manufacturing QC, high-concentration extracts.

Principle & Causality

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the separation of the alkaloid on a non-polar stationary phase (C18).

  • Why Acidic Mobile Phase? PAs are basic. Adding phosphoric acid or formic acid suppresses the ionization of silanol groups on the column and ensures the alkaloid is protonated, preventing peak tailing.

  • Why 208-210 nm? Adonifoline has no conjugated double bonds that absorb in the visible range. Detection must occur in the low-UV region, which increases susceptibility to solvent noise.

Validated Protocol (Standardized for Senecio species)
  • System: Agilent 1260 Infinity or equivalent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[2][3][4]

    • Gradient: 0-10 min (5-15% B), 10-20 min (15-25% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Injection Volume: 10–20 µL.

Performance Metrics
  • LOD (Limit of Detection): ~0.5 – 1.0 µg/mL.

  • Linearity: Good (

    
    ) in the range of 10–500 µg/mL.
    
  • Risk Factor: High risk of spectral interference from co-eluting matrix components (flavonoids, organic acids) at 210 nm.

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

Best For: Pharmacokinetics (PK), plasma/urine analysis, trace residue testing (food safety).

Principle & Causality

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) uses Electrospray Ionization (ESI) in positive mode.[5]

  • Why MRM (Multiple Reaction Monitoring)? MRM filters the precursor ion (Parent) and a specific fragment ion (Daughter). This eliminates matrix interference, allowing detection even when the Adonifoline peak is invisible in the UV spectrum.

  • Why Ammonium Formate? Added to the mobile phase to facilitate the formation of

    
     ions and improve ionization efficiency.
    
Validated Protocol (PK Study Standard)
  • System: Waters ACQUITY UPLC coupled with Xevo TQ-S or similar Triple Quadrupole.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[7]

    • Solvent B: Acetonitrile.[2][3][4]

    • Gradient: Fast elution (total run time < 5 min).[6]

  • MS Parameters (ESI+):

    • Precursor Ion:

      
       366.2 
      
      
      
    • Quantifier Transition:

      
       366.2 
      
      
      
      120.1 (Retronecine core fragment).
    • Qualifier Transition:

      
       366.2 
      
      
      
      138.1.
    • Collision Energy: ~30–40 eV (Compound specific optimization required).

Performance Metrics
  • LOD (Limit of Detection): ~0.001 – 0.005 µg/mL (1–5 ng/mL).

  • Linearity: Wide dynamic range (e.g., 5–2000 ng/mL).

  • Selectivity: Extremely high; distinguishes Adonifoline from isomeric PAs.

Part 4: Head-to-Head Comparison

FeatureHPLC-UVLC-MS/MS
Primary Application Raw Herb QC, Extract StandardizationPharmacokinetics, Trace Toxicity
Limit of Quantitation (LOQ) High (~1.0 µg/mL)Low (~0.005 µg/mL)
Selectivity Low (Interference at 210 nm)High (Mass-based MRM)
Sample Prep Simple (Methanolic extraction)Complex (SPE or Protein Precipitation)
Cost per Sample Low ($)High (

$)
Throughput Moderate (15-25 min run)High (3-5 min run with UPLC)

Part 5: Decision & Workflow Visualization

Diagram 1: Analytical Workflow Comparison

This diagram illustrates the divergence in workflow complexity and detection mechanisms between the two methods.

AnalyticalWorkflow Sample Sample Source PrepUV Simple Extraction (Methanol/Ultrasonication) Sample->PrepUV Raw Herb PrepMS Complex Prep (SPE / Protein Precip) Sample->PrepMS Plasma/Biofluid SepUV HPLC Separation (C18, 15-25 min) PrepUV->SepUV DetUV UV Detection (210 nm) SepUV->DetUV ResultUV Result: mg/g (Macro Quantification) DetUV->ResultUV SepMS UPLC Separation (C18, 3-5 min) PrepMS->SepMS IonMS ESI+ Ionization [M+H]+ 366.2 SepMS->IonMS DetMS MS/MS Detection (MRM: 366->120) IonMS->DetMS ResultMS Result: ng/mL (Trace/PK Data) DetMS->ResultMS

Caption: Comparative workflow showing the "Macro" capability of HPLC-UV versus the "Micro" sensitivity of LC-MS/MS.

Diagram 2: Method Selection Decision Matrix

Use this logic tree to determine the appropriate instrumentation for your specific research phase.

DecisionTree Start Select Adonifoline Quantification Method Matrix What is the Matrix? Start->Matrix Herb Raw Plant / Extract Matrix->Herb Botanical Bio Plasma / Urine / Tissue Matrix->Bio Biological ConcCheck Expected Concentration? Herb->ConcCheck RecMS Use LC-MS/MS (Required Sensitivity) Bio->RecMS Always Trace Level HighConc > 10 µg/mL ConcCheck->HighConc LowConc < 1 µg/mL ConcCheck->LowConc RecUV Use HPLC-UV (Cost Effective) HighConc->RecUV LowConc->RecMS

Caption: Decision matrix based on sample matrix and sensitivity requirements.

References

  • Xiong, A., et al. (2009). Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies.[6] Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1070-1074.[6]

  • BfR (German Federal Institute for Risk Assessment). (2013). BfR-PA-Tea-1.0/2013: Determination of pyrrolizidine alkaloids in plant material.[2]

  • Wang, Y., et al. (2014). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI - Foods.

  • Shimadzu Application News. (2015). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.[7][8]

Sources

×

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.